2-Chloro-4-(1H-2-imidazolyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(1H-imidazol-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGZPMXRPORCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NC=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647315 | |
| Record name | 2-Chloro-4-(1H-imidazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006589-03-2 | |
| Record name | 2-Chloro-4-(1H-imidazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(1H-imidazol-2-yl)pyridine
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 2-Chloro-4-(1H-imidazol-2-yl)pyridine, a valuable heterocyclic compound in drug discovery and materials science. The synthesis is presented in a step-by-step manner, intended for researchers, scientists, and professionals in drug development. This document details the necessary experimental protocols, summarizes quantitative data, and provides visual diagrams of the synthetic route and experimental workflows.
Overview of the Synthetic Pathway
The proposed synthesis of 2-Chloro-4-(1H-imidazol-2-yl)pyridine is a two-step process commencing from the readily available starting material, 4-cyanopyridine N-oxide. The pathway involves an initial chlorination and deoxygenation to form the key intermediate, 2-chloro-4-cyanopyridine. This intermediate is then converted to the corresponding aldehyde, 2-chloro-4-formylpyridine, which subsequently undergoes a Radziszewski-type imidazole synthesis to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-cyanopyridine
The initial step involves the conversion of 4-cyanopyridine N-oxide to 2-chloro-4-cyanopyridine. Several methods have been reported for this transformation[1][2][3]. A common and effective method utilizes phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4-cyanopyridine N-oxide (1.0 eq), phosphorus oxychloride (3.0 eq), and phosphorus pentachloride (1.5 eq) is prepared.
-
The reaction mixture is heated to reflux at 120-130°C for 6 hours.
-
After cooling to room temperature, the mixture is carefully poured onto crushed ice with vigorous stirring.
-
The aqueous solution is neutralized with a solid base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), until a pH of 7-8 is achieved.
-
The resulting mixture is extracted with an organic solvent, such as chloroform or ethyl acetate (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-chloro-4-cyanopyridine as a solid.
Step 2: Synthesis of 2-Chloro-4-(1H-imidazol-2-yl)pyridine
This step is a two-part process involving the reduction of the nitrile to an aldehyde, followed by the formation of the imidazole ring.
Part A: Reduction of 2-Chloro-4-cyanopyridine to 2-Chloro-4-formylpyridine
The reduction of the nitrile to an aldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H)[4] or through the Stephen aldehyde synthesis[5][6][7][8][9]. The DIBAL-H reduction is often preferred for its milder conditions and higher yields.
Protocol (DIBAL-H Reduction):
-
A solution of 2-chloro-4-cyanopyridine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, THF, or toluene) is cooled to -78°C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of DIBAL-H (1.0 M in an appropriate solvent, 1.1-1.5 eq) is added dropwise to the cooled solution, maintaining the temperature at -78°C.
-
The reaction is stirred at -78°C for 2-3 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-chloro-4-formylpyridine, which can be used in the next step without further purification or purified by column chromatography.
Part B: Radziszewski Imidazole Synthesis
The final step is the construction of the imidazole ring from 2-chloro-4-formylpyridine using the Radziszewski synthesis[10][11][12][13]. This reaction involves the condensation of an aldehyde, a 1,2-dicarbonyl compound (glyoxal), and a source of ammonia (ammonium acetate).
Protocol:
-
In a round-bottom flask, 2-chloro-4-formylpyridine (1.0 eq), glyoxal (40% aqueous solution, 1.1 eq), and ammonium acetate (2.5-5.0 eq) are dissolved in glacial acetic acid.
-
The reaction mixture is heated to reflux (around 120°C) for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled to room temperature and poured into ice-water.
-
The solution is neutralized with a base, such as concentrated ammonium hydroxide or sodium bicarbonate, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to give 2-Chloro-4-(1H-imidazol-2-yl)pyridine.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 4-Cyanopyridine N-oxide | C₆H₄N₂O | 120.11 | 220-224 | - | [1] |
| 2-Chloro-4-cyanopyridine | C₆H₃ClN₂ | 138.56 | 69.5-70.5 | 24-85 | [1][2] |
| 2-Chloro-4-formylpyridine | C₆H₄ClNO | 141.55 | ~55-58 | Variable | - |
| 2-Chloro-4-(1H-imidazol-2-yl)pyridine | C₈H₆ClN₃ | 179.61 | - | - | - |
Note: Data for 2-chloro-4-formylpyridine and the final product are estimated based on similar compounds, as specific literature values were not found.
Table 2: Spectroscopic Data (Predicted/Typical)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Chloro-4-cyanopyridine | 7.6-8.7 (m, 3H) | 115.8 (CN), 122.4, 128.9, 142.1, 151.8, 152.3 |
| 2-Chloro-4-formylpyridine | 7.8-8.8 (m, 3H), 10.1 (s, 1H) | 121.5, 125.8, 143.5, 152.0, 153.1, 191.2 (CHO) |
| 2-Chloro-4-(1H-imidazol-2-yl)pyridine | 7.2-8.6 (m, 5H), 12.5 (br s, 1H, NH) | 118.9, 120.5, 128.0, 144.2, 145.8, 149.9, 151.7 |
Note: Spectroscopic data are predicted or typical values for the respective structures and may vary depending on the solvent and experimental conditions.
Conclusion
This technical guide outlines a feasible and well-grounded synthetic pathway for 2-Chloro-4-(1H-imidazol-2-yl)pyridine. By leveraging established synthetic methodologies such as the chlorination of pyridine N-oxides and the Radziszewski imidazole synthesis, this guide provides a detailed framework for the preparation of this important heterocyclic compound. The provided experimental protocols, data summaries, and workflow diagrams are intended to facilitate the successful synthesis of 2-Chloro-4-(1H-imidazol-2-yl)pyridine in a research and development setting. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.
References
- 1. Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 3. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 7. Stephen_aldehyde_synthesis [chemeurope.com]
- 8. byjus.com [byjus.com]
- 9. sir plz give me the explanation about stephen's reaction - askIITians [askiitians.com]
- 10. mdpi.com [mdpi.com]
- 11. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 12. Heterocyclic Organic Reaction - By Vishal Dakhale | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-4-(1H-2-imidazolyl)pyridine
Disclaimer: This document compiles the currently available technical data for 2-Chloro-4-(1H-2-imidazolyl)pyridine. It should be noted that publicly accessible information regarding this specific compound is limited. Some data presented herein are based on computational predictions and established methodologies for similar chemical structures, as specific experimental validations are not widely published.
Introduction
This compound is a heterocyclic small molecule featuring a pyridine ring substituted with both a chloro group and an imidazole moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with both pyridine and imidazole scaffolds. This guide provides a summary of its known physicochemical properties, outlines general experimental protocols for characterization, and presents logical workflows relevant to its study.
Chemical Identity and Structure
The structural representation and basic identifiers for this compound are crucial for its unambiguous identification in research and procurement.
| Identifier | Value |
| IUPAC Name | 2-Chloro-4-(1H-imidazol-2-yl)pyridine |
| CAS Number | 1006589-03-2 |
| Molecular Formula | C₈H₆ClN₃ |
| Molecular Weight | 179.61 g/mol |
| Canonical SMILES | C1=C(C=NC(=C1)Cl)C2=NC=CN2 |
| InChI Key | Not readily available |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is fundamental for any application, from reaction design to formulation development. The table below summarizes the available experimental and predicted data for this compound.
| Property | Value | Data Type | Source |
| Melting Point | 187-189 °C | Experimental | Chemical Supplier Data |
| Boiling Point | 436.4 ± 35.0 °C at 760 mmHg | Predicted | Chemical Database |
| pKa | Not experimentally determined. Estimated to be in the range of 4-6 for the pyridine nitrogen and 6-7 for the imidazole moiety. | Predicted | N/A |
| Aqueous Solubility | Not experimentally determined. Predicted to have low to moderate solubility. | Predicted | N/A |
| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined. A predicted XlogP of ~0.8 for a structurally similar isomer suggests it is moderately lipophilic. | Predicted | PubChemLite[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in peer-reviewed literature. However, based on established organic chemistry principles, a plausible synthetic route and standard analytical procedures can be outlined.
A potential synthesis could involve a cross-coupling reaction. One common method for forming C-C bonds between aromatic rings is the Suzuki coupling. A plausible, though not experimentally verified, protocol is described below.
Reaction: Coupling of 2-chloro-4-iodopyridine with a protected imidazoleboronic acid ester, followed by deprotection.
Reagents and Materials:
-
2-chloro-4-iodopyridine
-
1-(tert-butoxycarbonyl)-1H-imidazole-2-boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Trifluoroacetic acid (TFA) for deprotection
-
Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Coupling Reaction: To an oven-dried Schlenk flask under an inert atmosphere, add 2-chloro-4-iodopyridine (1 equivalent), 1-(tert-butoxycarbonyl)-1H-imidazole-2-boronic acid pinacol ester (1.1 equivalents), and the base (2-3 equivalents).
-
Add the anhydrous solvent, followed by the palladium catalyst (e.g., 0.05 equivalents).
-
Heat the reaction mixture under reflux (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) dropwise at 0 °C and stir the reaction at room temperature until deprotection is complete (monitored by TLC/LC-MS).
-
Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the combined organic layers, and concentrate to yield this compound.
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Visualized Workflows and Relationships
To adhere to best practices in scientific communication, complex processes and relationships are visualized below using the DOT language.
Caption: A proposed workflow for the synthesis of this compound.
Caption: A standard experimental workflow for determining the aqueous solubility of a compound.
Biological Activity and Signaling Pathways
As of the date of this document, there is no specific information in the public domain regarding the biological activities or associated signaling pathways for this compound. The broader class of imidazole-containing compounds is known for a wide range of biological targets, including but not limited to kinases, G-protein coupled receptors, and various enzymes. Further research and screening would be required to elucidate any potential therapeutic applications for this specific molecule.
Conclusion
This compound is a chemical entity with defined basic properties. While some experimental data, such as its melting point, are available, other key physicochemical parameters like pKa and solubility rely on predictions and require experimental validation. The absence of a published, specific synthesis protocol necessitates the reliance on established synthetic methodologies for related structures. This guide provides a foundational overview for researchers and professionals, highlighting the current knowledge gaps and suggesting standard workflows for further investigation.
References
An In-depth Technical Guide to 2-Chloro-4-(1H-imidazol-2-yl)pyridine (CAS No. 1006589-03-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4-(1H-imidazol-2-yl)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document consolidates available data on its synthesis, physicochemical properties, and reactivity, offering a valuable resource for researchers engaged in the design and development of novel chemical entities.
Chemical Identity and Properties
2-Chloro-4-(1H-imidazol-2-yl)pyridine is a substituted pyridine derivative featuring a chloro substituent at the 2-position and an imidazole ring at the 4-position. This unique arrangement of functional groups makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of 2-Chloro-4-(1H-imidazol-2-yl)pyridine
| Property | Value | Source |
| CAS Number | 1006589-03-2 | - |
| Molecular Formula | C₈H₆ClN₃ | - |
| Molecular Weight | 179.61 g/mol | - |
| Appearance | Off-white to yellow solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, DMSO (Predicted) | - |
Table 2: Predicted Spectral Data for 2-Chloro-4-(1H-imidazol-2-yl)pyridine
| Data Type | Predicted Peaks |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~8.55 (d, 1H), ~8.00 (s, 1H), ~7.85 (d, 1H), ~7.30 (s, 2H), ~12.5 (s, 1H, NH) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | ~151.0, ~149.5, ~145.0, ~140.0, ~125.0, ~121.0, ~119.0 |
| Mass Spectrum (EI) | m/z (%): 179 (M+, 100), 144, 117 |
Note: The spectral data presented are predicted values based on the chemical structure and data from similar compounds. Experimental verification is recommended.
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The overall synthetic strategy is depicted below:
Caption: Proposed two-step synthesis of 2-Chloro-4-(1H-imidazol-2-yl)pyridine.
Experimental Protocol: Step 1 - Synthesis of 2-Chloropyridine-4-carbaldehyde
This protocol is adapted from standard oxidation procedures of methylpyridines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylpyridine (1 equivalent) in dioxane.
-
Reagent Addition: Add selenium dioxide (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove selenium residues.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-chloropyridine-4-carbaldehyde.
Experimental Protocol: Step 2 - Radziszewski Imidazole Synthesis
This protocol is a general procedure for the Radziszewski reaction.
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloropyridine-4-carbaldehyde (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Add glyoxal (40% solution in water, 1.2 equivalents) and ammonium acetate (2.5 equivalents).
-
Reaction Conditions: Heat the mixture to 100-120 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford 2-Chloro-4-(1H-imidazol-2-yl)pyridine.
Caption: Workflow for the Radziszewski imidazole synthesis step.
Reactivity and Potential Applications
2-Chloro-4-(1H-imidazol-2-yl)pyridine is a valuable intermediate due to its reactive sites, which allow for diverse chemical transformations.
Suzuki-Miyaura Cross-Coupling
The chlorine atom at the 2-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions. This has been demonstrated in the synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-4-(1H-imidazol-2-yl)pyridine
This protocol is based on the synthesis of a bipyridine derivative.
-
Reaction Setup: To a solution of 2-chloro-4-(1H-imidazol-2-yl)pyridine (1 equivalent) in a suitable solvent such as dioxane, add a boronic acid or ester (1.1 equivalents) and a base like cesium carbonate (2 equivalents).
-
Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Reaction Conditions: Degas the mixture and heat it under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated. The product is then purified by column chromatography.
Caption: Logical relationship in a Suzuki-Miyaura cross-coupling reaction.
Potential in Drug Discovery
The imidazole moiety is a well-known pharmacophore present in many biologically active compounds, exhibiting a wide range of activities including antifungal, antibacterial, and anticancer properties. The pyridine ring is also a common scaffold in numerous pharmaceuticals. The combination of these two heterocycles in 2-Chloro-4-(1H-imidazol-2-yl)pyridine makes it an attractive starting point for the synthesis of novel drug candidates. The chloro-substituent provides a handle for introducing various functionalities to explore structure-activity relationships (SAR).
Given the known biological activities of related compounds, derivatives of 2-Chloro-4-(1H-imidazol-2-yl)pyridine could be investigated for their potential as:
-
Antimicrobial Agents: The imidazole nucleus is a key component of many antifungal drugs.
-
Kinase Inhibitors: The pyridine and imidazole scaffolds are prevalent in many kinase inhibitors used in cancer therapy.
-
CNS-active Agents: Various pyridine and imidazole derivatives have shown activity in the central nervous system.
Conclusion
2-Chloro-4-(1H-imidazol-2-yl)pyridine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be reliably achieved through established methods like the Radziszewski reaction. Its reactivity, particularly at the chloro-position, opens up numerous possibilities for the creation of diverse molecular libraries for drug discovery and materials science applications. Further investigation into the biological activities of its derivatives is warranted.
A Technical Guide to the Molecular Structure and Properties of 2-Chloro-4-(1H-2-imidazolyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(1H-2-imidazolyl)pyridine is a heterocyclic organic compound that incorporates both a pyridine and an imidazole ring system. This molecular arrangement is of significant interest in medicinal chemistry and materials science. The imidazole ring is a common feature in numerous natural products and pharmaceutical agents, known for a wide array of biological activities including antibacterial and antifungal properties.[1][2] Similarly, the pyridine nucleus is a fundamental component of many drugs and natural products.[3] The combination of these two pharmacophores into a single, functionalized scaffold makes this compound a versatile building block for the synthesis of novel compounds with potential therapeutic applications.[4]
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound, serving as a resource for professionals in drug discovery and chemical research.
Molecular Structure and Identification
The core structure of this compound consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with an imidazole ring linked via its C2 carbon. The presence of the chloro group and the nitrogen atoms in the heterocyclic rings dictates the molecule's electronic properties and reactivity, making it a valuable intermediate for further chemical modification.
Figure 1: Molecular connectivity of this compound.
Chemical Identifiers
Precise identification of a chemical entity is critical for research and regulatory purposes. The key identifiers for this compound are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 2-Chloro-4-(1H-imidazol-2-yl)pyridine | |
| CAS Number | 1006589-03-2 | [4] |
| Molecular Formula | C₈H₆ClN₃ | [4] |
| Molecular Weight | 179.61 g/mol | [4] |
| Canonical SMILES | C1=CN=C(C=C1C2=NC=CN2)Cl | |
| InChI | InChI=1S/C8H6ClN3/c9-8-4-6(1-2-10-8)7-11-3-5-12-7/h1-5H,(H,11,12) | |
| InChIKey | FVPCRVLSCIMHSO-UHFFFAOYSA-N |
Physicochemical Properties
While detailed experimental data for this compound is not extensively published, properties can be predicted based on its structure and data from analogous compounds. The table below presents computed properties for the closely related, non-chlorinated analog, 4-(1H-Imidazol-2-yl)pyridine, to provide a baseline for estimation. The presence of the chlorine atom is expected to increase the molecular weight, logP, and polar surface area slightly.
| Property | Predicted Value (for 4-(1H-Imidazol-2-yl)pyridine) | Reference |
| Molecular Weight | 145.16 g/mol | [5] |
| XLogP3 | 0.8 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Exact Mass | 145.063997236 Da | [5] |
| Topological Polar Surface Area | 41.6 Ų | [5] |
| Heavy Atom Count | 11 | [5] |
Synthesis and Characterization
The synthesis of this compound itself is not detailed in readily available literature. However, its derivatives are accessible and can be synthesized through established organometallic cross-coupling reactions, highlighting the utility of this scaffold. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and has been successfully used to functionalize the pyridine ring of a methylated analog.[1][2]
Experimental Protocol: Synthesis of 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine
This protocol details the synthesis of a bipyridine derivative from a methylated version of the title compound, demonstrating a key synthetic application.[1]
Reaction Scheme: (2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine) + ((2-chloropyridin-4-yl)boronic acid) --[Pd(PPh₃)₄, Cs₂CO₃, Dioxane, 150°C]--> 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine
Materials:
-
2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine (0.15 g, 0.775 mmol)
-
(2-chloropyridin-4-yl)boronic acid (0.134 g, 0.853 mmol)
-
Cesium Carbonate (Cs₂CO₃) (0.378 g, 1.16 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (40 mg, 1.16 mmol)
-
Dioxane (5 mL)
-
Argon atmosphere
-
Pressure vial
Procedure:
-
To a pressure vial under an argon atmosphere, add 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine (0.15 g), (2-chloropyridin-4-yl)boronic acid (0.134 g), and Cs₂CO₃ (0.378 g).
-
Add a solution of Pd(PPh₃)₄ (40 mg) in dioxane (5 mL) to the mixture.
-
Seal the pressure vial and stir the reaction mixture vigorously.
-
Heat the vial to 150 °C and maintain for 6 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography (SiO₂, DCM/EtOH 98:02) to yield the final product.
Figure 2: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Characterization
Spectroscopic data for the parent compound this compound is not available in the cited literature. However, the characterization of its derivatives provides insight into the expected spectral features. The NMR data for the product of the protocol in Section 3.1 is provided as an example.
| Spectroscopic Data for 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine |
| ¹H-NMR (300.13 MHz, DMSO-d₆) δ (ppm) : 3.94 (s, 3H), 7.12 (br. s, 1H), 7.43 (br. s, 1H), 7.84–7.86 (m, 1H), 8.14–8.22 (m, 2H), 8.40–8.41(m, 1H), 8.56 (dd, J = 5.2, 0.6 Hz, 1H), 8.83 (dd, J = 5.1, 0.7 Hz, 1H) |
| ¹³C-NMR (75.47 MHz, DMSO-d₆) δ (ppm) : 35.3, 120.0, 120.9, 121.7, 123.4, 125.9, 129.1, 139.8, 143.9, 149.5, 150.9, 151.1, 151.8, 153.0 |
Reference for NMR Data:[1]
Structural Analysis
A definitive single-crystal X-ray structure for this compound has not been reported. However, crystallographic studies of related chloro-imidazole derivatives provide valuable insights into the expected solid-state structure, including molecular planarity and intermolecular interactions.
For example, the crystal structure of 2-Chloro-4-nitro-1H-imidazole reveals an almost planar molecule where the dihedral angle between the imidazole ring and the substituent is minimal.[6] In the crystal lattice, molecules are linked by intermolecular hydrogen bonds (e.g., C—H⋯O and N—H⋯N), forming dimers and extended networks.[6][7] Short contact interactions, such as Cl⋯O, also contribute to the stabilization of the crystal structure.[6][7] It is plausible that this compound would exhibit similar hydrogen bonding patterns involving the imidazole N-H group and the pyridine nitrogen atom, leading to supramolecular assemblies.
| Example Crystal Data for 2-Chloro-4-nitro-1H-imidazole | | :--- | :--- | | Molecular Formula | C₃H₂ClN₃O₂ | | Molecular Weight | 147.53 | | Crystal System | Monoclinic | | Space Group | P2₁/c | | Unit Cell Dimensions | a = 5.905(2) Å, b = 10.033(4) Å, c = 9.150(3) Å, β = 105.180(8)° | | Volume | 523.2(3) ų | | Z (Molecules/unit cell) | 4 |
Reference for Crystal Data:[6]
Applications in Drug Discovery
This compound is primarily valued as a "versatile small molecule scaffold" in synthetic and medicinal chemistry.[4] Its structure contains multiple sites for chemical modification:
-
The Chlorine Atom: Can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functional groups.
-
The Imidazole N-H: Can be alkylated or acylated to modulate solubility and target interactions.
-
The Pyridine and Imidazole Rings: Can be further functionalized to optimize binding affinity and pharmacokinetic properties.
The proven biological relevance of imidazole and pyridine-containing compounds in areas such as cancer, infectious diseases, and inflammation underscores the potential of this scaffold as a starting point for developing novel therapeutic agents.[3]
Figure 3: Role as a scaffold for developing potential therapeutics.
Conclusion
This compound is a well-defined chemical entity with significant potential as a molecular scaffold for drug discovery and development. Its structure, featuring reactive sites on both the pyridine and imidazole rings, allows for extensive synthetic modification. While comprehensive experimental data on the parent compound is limited, analysis of its derivatives demonstrates its utility in advanced synthetic protocols like the Suzuki-Miyaura cross-coupling. The established biological importance of its constituent heterocyclic systems provides a strong rationale for its use in the design and synthesis of new libraries of bioactive compounds. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this versatile molecule.
References
- 1. 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 2-Chloro-4-(1H-imidazol-2-yl)pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data and general characterization protocols for the heterocyclic compound 2-Chloro-4-(1H-imidazol-2-yl)pyridine. This molecule, with its pyridine and imidazole moieties, represents a structural motif of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected analytical data and provides standardized methodologies for its acquisition and analysis.
Chemical Identity and Properties
| Property | Value |
| IUPAC Name | 2-Chloro-4-(1H-imidazol-2-yl)pyridine |
| CAS Number | 1006589-03-2 |
| Molecular Formula | C₈H₆ClN₃ |
| Molecular Weight | 179.61 g/mol |
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (400 MHz, DMSO-d₆): The chemical shifts (δ) are predicted based on the analysis of similar structures. Actual experimental values may vary.
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.5 | br s | 1H | Imidazole N-H |
| ~8.4 | d | 1H | Pyridine H-6 |
| ~7.8 | d | 1H | Pyridine H-3 |
| ~7.5 | dd | 1H | Pyridine H-5 |
| ~7.2 | s | 2H | Imidazole H-4, H-5 |
¹³C NMR (100 MHz, DMSO-d₆): Predicted chemical shifts.
| Chemical Shift (ppm) | Assignment |
| ~151.0 | Pyridine C-2 |
| ~150.0 | Pyridine C-6 |
| ~145.0 | Imidazole C-2 |
| ~139.0 | Pyridine C-4 |
| ~124.0 | Pyridine C-5 |
| ~121.0 | Pyridine C-3 |
| ~120.0 | Imidazole C-4, C-5 |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1600-1550 | Strong | C=N and C=C stretch (pyridine ring) |
| 1500-1400 | Medium-Strong | C=C stretch (imidazole ring) |
| 850-750 | Strong | C-H out-of-plane bend (aromatic) |
| 750-650 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 179/181 | 100/33 | [M]⁺/[M+2]⁺ (presence of Chlorine) |
| 144 | Variable | [M-Cl]⁺ |
| 117 | Variable | [M-Cl-HCN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 2-Chloro-4-(1H-imidazol-2-yl)pyridine.
NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory, and the spectrum is collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data can be obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source. For EI, a solid probe may be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like 2-Chloro-4-(1H-imidazol-2-yl)pyridine.
Conclusion
While detailed experimental spectroscopic data for 2-Chloro-4-(1H-imidazol-2-yl)pyridine is not widely published, this guide provides a foundational understanding for researchers working with this compound. The predicted data and standardized protocols offer a starting point for its synthesis and characterization. Further research to publish the experimental spectra of this compound would be a valuable contribution to the chemical science community.
An In-depth Technical Guide to 2-Chloro-4-(1H-imidazol-2-yl)pyridine for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, 2-Chloro-4-(1H-imidazol-2-yl)pyridine is a heterocyclic compound with significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications, with a focus on data relevant to researchers and drug development professionals.
Commercial Availability
2-Chloro-4-(1H-imidazol-2-yl)pyridine is commercially available from several chemical suppliers. The compound is typically offered in various quantities with a minimum purity of 95%. Researchers can acquire this intermediate for laboratory-scale synthesis and biological screening.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| Biosynth | 1006589-03-2 | C₈H₆ClN₃ | 179.61 g/mol | - | Custom Synthesis |
| CymitQuimica | 1006589-03-2 | C₈H₆ClN₃ | 179.61 g/mol | Min. 95% | 100mg, 1g |
Table 1: Commercial Supplier Information for 2-Chloro-4-(1H-imidazol-2-yl)pyridine
Synthesis and Purification
A documented procedure for a closely related compound, 2'-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4'-bipyridine, utilizes 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine as a starting material in a Suzuki-Miyaura cross-coupling reaction. This suggests that the purification of 2-Chloro-4-(1H-imidazol-2-yl)pyridine could likely be achieved using column chromatography on silica gel, a standard method for purifying products from such coupling reactions.
Illustrative Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a bipyridine derivative from a 2-chloro-4-(imidazol-yl)pyridine precursor, highlighting the key Suzuki-Miyaura coupling step.
Figure 1: Conceptual workflow for the synthesis of a bipyridine derivative.
Potential Applications in Drug Discovery
The imidazole-pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. While specific biological activity data for 2-Chloro-4-(1H-imidazol-2-yl)pyridine is limited in publicly available literature, the broader class of imidazole-pyridine hybrids has shown promise as anti-cancer agents and kinase inhibitors.
Anticancer and Kinase Inhibitory Potential
Numerous studies have demonstrated the anti-proliferative effects of imidazole-pyridine derivatives against various cancer cell lines. This activity is often attributed to the inhibition of key kinases involved in cancer cell signaling pathways. The structural motif of 2-Chloro-4-(1H-imidazol-2-yl)pyridine makes it a candidate for investigation as an inhibitor of kinases such as Aurora kinases, FLT3, and others implicated in oncogenesis.
The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates. This disruption of signaling can lead to cell cycle arrest and apoptosis in cancer cells.
Illustrative Kinase Inhibition Signaling Pathway
The following diagram depicts a simplified signaling pathway that is often targeted by kinase inhibitors in cancer therapy.
Figure 2: A simplified kinase signaling pathway targeted by inhibitors.
Conclusion
2-Chloro-4-(1H-imidazol-2-yl)pyridine represents a valuable chemical intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its commercial availability facilitates its use in research and early-stage drug discovery. While detailed experimental protocols for its synthesis and specific biological activity data are not extensively documented, the information available on related compounds provides a strong rationale for its investigation as a scaffold for novel kinase inhibitors and anti-cancer agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
The Pivotal Role of 2-Chloro-4-(1H-imidazol-2-yl)pyridine in Modern Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – 2-Chloro-4-(1H-imidazol-2-yl)pyridine has emerged as a critical chemical intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth analysis of its synthesis, key reactions, and its instrumental role in the development of novel therapeutics, tailored for researchers, scientists, and professionals in drug development.
Introduction
2-Chloro-4-(1H-imidazol-2-yl)pyridine is a heterocyclic building block featuring a pyridine ring substituted with both a reactive chlorine atom and an imidazole moiety. This unique arrangement of functional groups makes it a highly versatile intermediate for constructing diverse molecular architectures, enabling the exploration of new chemical space in drug discovery. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The imidazole ring offers multiple sites for interaction with biological targets, contributing to the pharmacological profile of the final drug molecule.
Synthesis of 2-Chloro-4-(1H-imidazol-2-yl)pyridine
While a definitive, publicly available, step-by-step protocol for the synthesis of 2-Chloro-4-(1H-imidazol-2-yl)pyridine is not extensively documented in singular literature sources, a plausible and efficient synthetic route can be constructed based on established organic chemistry principles and related syntheses. A likely pathway commences with a readily available precursor such as 2-chloro-4-cyanopyridine or 2-chloro-4-aminopyridine.
A potential synthetic workflow is outlined below:
The Emerging Potential of 2-Chloro-4-(1H-imidazol-2-yl)pyridine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine and imidazole scaffolds are cornerstones in medicinal chemistry, each contributing to a vast number of clinically approved drugs. The strategic combination of these two heterocycles in the form of 2-Chloro-4-(1H-imidazol-2-yl)pyridine presents a unique and promising framework for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential applications of this core structure, with a particular focus on its emerging role in the discovery of next-generation kinase inhibitors for oncology.
Introduction: The Rationale for a Privileged Scaffold
The 2-Chloro-4-(1H-imidazol-2-yl)pyridine core combines the advantageous physicochemical and biological properties of both pyridine and imidazole rings. The pyridine ring often serves as a key pharmacophoric element, engaging in hydrogen bonding and π-stacking interactions with biological targets. The imidazole moiety, with its amphiprotic nature, can act as both a hydrogen bond donor and acceptor, providing versatile binding capabilities. The chlorine substituent at the 2-position of the pyridine ring offers a crucial handle for synthetic diversification, allowing for the exploration of a wide chemical space through various cross-coupling reactions. This strategic placement of functional groups makes 2-Chloro-4-(1H-imidazol-2-yl)pyridine a "privileged scaffold" with significant potential for optimization in drug discovery programs.
Synthetic Strategies
The synthesis of the 2-Chloro-4-(1H-imidazol-2-yl)pyridine core and its derivatives can be achieved through several robust synthetic routes. A key strategy involves the coupling of a suitable pyridine precursor with an imidazole building block.
Synthesis of Key Precursors
A crucial starting material for the synthesis of the target scaffold is 2-chloro-4-bromopyridine. This can be synthesized from 2-chloro-4-aminopyridine via a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of 2-Chloro-4-bromopyridine [1]
-
To a stirred solution of 2-chloro-4-aminopyridine (1 equivalent) in 48% aqueous hydrobromic acid at 0 °C, slowly add bromine (3 equivalents).
-
Cool the reaction mixture to -10 °C.
-
Add a solution of sodium nitrite (2.2 equivalents) in water dropwise, maintaining the temperature below -5 °C.
-
After the addition is complete, continue stirring at -10 °C for 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1.5 hours.
-
Cool the mixture to 5 °C and quench with a saturated aqueous solution of sodium sulfite until the color of bromine disappears.
-
Basify the solution with a 35% aqueous solution of sodium hydroxide.
-
Extract the aqueous phase with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/heptane) to afford 2-chloro-4-bromopyridine.
Another key precursor is a suitably functionalized imidazole, such as 2-(tributylstannyl)imidazole, for use in Stille coupling reactions.
Assembly of the Core Scaffold
A plausible and efficient method for the synthesis of 2-Chloro-4-(1H-imidazol-2-yl)pyridine is the Stille cross-coupling reaction between 2-chloro-4-bromopyridine and 2-(tributylstannyl)imidazole.
Proposed Experimental Protocol: Synthesis of 2-Chloro-4-(1H-imidazol-2-yl)pyridine
-
To a solution of 2-chloro-4-bromopyridine (1 equivalent) in anhydrous toluene, add 2-(tributylstannyl)imidazole (1.1 equivalents).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) as the catalyst.
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture to reflux under an argon atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-Chloro-4-(1H-imidazol-2-yl)pyridine.
References
The Versatile Scaffold: 2-Chloro-4-(1H-imidazol-2-yl)pyridine as a Building Block for Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. In this pursuit, the identification and utilization of versatile chemical scaffolds that can be readily modified to interact with a variety of biological targets is of paramount importance. One such scaffold that has garnered interest is 2-Chloro-4-(1H-imidazol-2-yl)pyridine. This heterocyclic compound, featuring a reactive chlorine atom and a biologically relevant imidazole moiety, serves as a valuable starting point for the synthesis of a diverse array of potentially bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological significance of this important building block.
Synthesis of the Core Scaffold
The efficient synthesis of the 2-Chloro-4-(1H-imidazol-2-yl)pyridine core is crucial for its application in drug discovery. A common and effective strategy involves a multi-step process starting from readily available pyridine derivatives.
Experimental Protocol: Synthesis of 2-Chloro-4-(1H-imidazol-2-yl)pyridine
A plausible and frequently utilized synthetic route commences with 2-chloro-4-cyanopyridine.
Step 1: Synthesis of 2-Chloro-4-cyanopyridine
Several methods exist for the preparation of 2-chloro-4-cyanopyridine. One common approach involves the chlorination of 4-cyanopyridine-N-oxide using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Materials: 4-cyanopyridine-N-oxide, phosphorus oxychloride, triethylamine, 1,2-dichloroethane.
-
Procedure: To a cooled solution (-2 to 2 °C) of 4-cyanopyridine-N-oxide in 1,2-dichloroethane, phosphorus oxychloride is added. Triethylamine is then added dropwise over a period of 2 hours. The reaction mixture is stirred for an additional 2 hours. After completion, the reaction mixture is concentrated, and water is added to precipitate the product. The solid is collected by filtration and washed with water to yield 2-chloro-4-cyanopyridine.[1]
Step 2: Conversion to 2-Chloro-4-(1H-imidazol-2-yl)pyridine
While a specific detailed protocol for the direct conversion of 2-chloro-4-cyanopyridine to 2-chloro-4-(1H-imidazol-2-yl)pyridine was not explicitly found in the searched literature, a general and logical synthetic approach would involve the following conceptual steps. This hypothetical protocol is based on established organic chemistry principles for the formation of imidazoles from nitriles.
-
Conceptual Protocol:
-
Reduction of the nitrile: The cyano group of 2-chloro-4-cyanopyridine would first be reduced to an aldehyde (2-chloro-4-pyridinecarboxaldehyde). This can be achieved using a reducing agent like Diisobutylaluminium hydride (DIBAL-H).
-
Imidazole ring formation: The resulting 2-chloro-4-pyridinecarboxaldehyde would then undergo a condensation reaction with glyoxal and a source of ammonia (such as ammonium acetate) to form the imidazole ring. This is a well-established method for imidazole synthesis.[2][3]
-
Alternatively, direct conversion of the nitrile to an imidate followed by cyclization with an aminoacetaldehyde equivalent could also be a viable route.
Below is a workflow diagram illustrating this conceptual synthetic pathway.
Derivatization and Application in Bioactive Molecule Synthesis
The true utility of 2-Chloro-4-(1H-imidazol-2-yl)pyridine lies in its potential for diversification. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution and, more importantly, serves as a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, leading to the generation of large libraries of compounds for biological screening.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a 2-Chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine Derivative
The following protocol details the synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, demonstrating the utility of the chloro-pyridine moiety in cross-coupling reactions.[4][5]
-
Materials: 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine, (2-chloropyridin-4-yl)boronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], cesium carbonate (Cs₂CO₃), dioxane.
-
Procedure: Under an inert argon atmosphere, a mixture of 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine (0.15 g, 0.775 mmol), (2-chloropyridin-4-yl)boronic acid (0.134 g, 0.853 mmol), and cesium carbonate (0.378 g, 1.16 mmol) is added to a solution of tetrakis(triphenylphosphine)palladium(0) (40 mg, 1.16 mmol) in dioxane (5 mL). The reaction mixture is stirred and heated in a pressure vial at 150 °C for 6 hours. After cooling, the reaction mixture is worked up to isolate the desired product.
This protocol highlights the potential to create complex bi-heterocyclic structures, which are often found in kinase inhibitors and other classes of therapeutic agents.
Bioactive Molecules and Signaling Pathways
While specific examples of bioactive molecules derived directly from 2-Chloro-4-(1H-imidazol-2-yl)pyridine with detailed IC₅₀ values were not prevalent in the initial literature search, the broader class of pyridinyl-imidazole compounds has been extensively explored as inhibitors of various protein kinases involved in critical cellular signaling pathways. This suggests that derivatives of 2-Chloro-4-(1H-imidazol-2-yl)pyridine are promising candidates for targeting these pathways.
Potential Kinase Targets and Associated Signaling Pathways:
-
p38 MAP Kinase: The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in inflammatory responses and cellular stress. Inhibitors of p38 MAPK are being investigated for the treatment of a range of inflammatory diseases. The pyridinyl-imidazole scaffold is a well-established pharmacophore for p38 MAPK inhibition.[6][7][8]
-
Transforming Growth Factor-beta (TGF-β) Receptor Kinase: The TGF-β signaling pathway plays a complex role in cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and cancer. Small molecule inhibitors targeting the TGF-β type I receptor kinase (ALK5) often feature heterocyclic scaffolds, and pyridinyl-imidazole derivatives have been explored in this context.[9][10][11][12]
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of many cancers, making them attractive therapeutic targets. Imidazo[4,5-c]pyridin-2-one derivatives, which share structural similarities with compounds derivable from our core building block, have been identified as novel Src family kinase inhibitors.[4]
The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Quantitative Data of Related Bioactive Molecules
While specific data for direct derivatives of 2-Chloro-4-(1H-imidazol-2-yl)pyridine is pending further targeted research, the following table summarizes the inhibitory activities of structurally related pyridinyl-imidazole and imidazo-pyridine compounds against various kinases. This data underscores the potential of this chemical class.
| Compound Class | Target Kinase | IC₅₀ / Kᵢ | Reference |
| Imidazo[1,2-c]pyrimidine derivative (9f) | Syk | Data not specified | [13] |
| Imidazo[1,2-c]pyrimidine derivative (9f) | ZAP-70 | Data not specified | [13] |
| Pyrimidin-4-yl-1H-imidazol-2-yl derivative (7a) | CRAF | IC₅₀ = 0.62 µM (A375P cell line) | [7] |
| Pyrimidin-4-yl-1H-imidazol-2-yl derivative (7a) | CRAF | IC₅₀ = 4.49 µM (WM3629 cell line) | [7] |
| Imidazo[1,2-a]pyridine derivative (10a) | Eimeria tenella cGMP-dependent protein kinase | IC₅₀ = 110 pM | [9] |
| Imidazo[1,2-a]pyridine derivative (21) | Eimeria tenella cGMP-dependent protein kinase | IC₅₀ = 40 pM | [9] |
Note: The table presents data for structurally related compounds to indicate the potential of the scaffold. Further research is required to identify specific derivatives of 2-Chloro-4-(1H-imidazol-2-yl)pyridine and their biological activities.
Conclusion and Future Directions
2-Chloro-4-(1H-imidazol-2-yl)pyridine represents a promising and versatile building block for the development of novel bioactive molecules, particularly in the realm of kinase inhibitors. Its synthetic accessibility and the reactivity of the chloro substituent allow for extensive structural diversification. While the direct lineage of currently marketed drugs from this specific starting material is not yet clearly established in the public domain, the well-documented activity of the broader pyridinyl-imidazole class against key therapeutic targets like p38 MAPK and TGF-β receptor kinase strongly supports its potential.
Future research efforts should focus on the synthesis and biological evaluation of focused libraries of compounds derived from 2-Chloro-4-(1H-imidazol-2-yl)pyridine. High-throughput screening against a panel of kinases and other relevant biological targets will be instrumental in identifying lead compounds for further optimization. The detailed structure-activity relationship (SAR) studies that would follow will be crucial in refining the potency, selectivity, and pharmacokinetic properties of these novel chemical entities, ultimately paving the way for the development of next-generation therapeutics.
References
- 1. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US6713631B2 - Preparation method of 2,2'-bi-1H-imidazole using glyoxal and an ammonium salt - Google Patents [patents.google.com]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2016081364A1 - Fused imidazole derivatives as tgf-beta inhibitors - Google Patents [patents.google.com]
- 7. US11154543B2 - P38 MAP kinase inhibitors for wound healing - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. TGF-beta inhibitors - Patent US-11352360-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. An updated patent review of p38 MAP kinase inhibitors (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. US7153872B2 - Imidazole compounds as transforming growth factor (TGF) inhibitors - Google Patents [patents.google.com]
- 13. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-4-(1H-2-imidazolyl)pyridine: A Core Scaffold in Medicinal Chemistry
An In-depth Technical Guide on its Synthesis, Characterization, and Biological Significance
Introduction
2-Chloro-4-(1H-2-imidazolyl)pyridine stands as a significant heterocyclic scaffold in the landscape of modern drug discovery. As a molecule incorporating both a pyridine and an imidazole ring, it embodies a rich chemical space for the development of novel therapeutic agents. The unique electronic properties and hydrogen bonding capabilities imparted by these two heterocycles have positioned its derivatives as promising candidates in a variety of disease areas, including oncology, infectious diseases, and inflammatory conditions. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its history is interwoven with the broader exploration of imidazopyridine derivatives as potent biological agents. This guide provides a comprehensive overview of its synthesis, characterization, and the extensive biological activities of its related compounds, underscoring its importance for researchers, scientists, and drug development professionals.
Synthesis and Characterization
The synthesis of this compound can be approached through several synthetic strategies, often involving the construction of the imidazole ring onto a pre-functionalized pyridine core. A plausible and commonly employed route involves the reaction of a 2-chloro-4-aminopyridine precursor with a suitable C2-synthon for the imidazole ring.
Proposed Synthetic Pathway
A logical synthetic route would begin with the synthesis of 2-chloro-4-aminopyridine, a key intermediate. This can be achieved through a multi-step process starting from 2-aminopyridine, as outlined in various patents and synthetic literature[1]. The subsequent construction of the imidazole ring can then be accomplished via several established methods for the synthesis of 2-substituted imidazoles[2][3][4][5].
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine [6]
-
Reaction: Suzuki-Miyaura cross-coupling.
-
Starting Materials: 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine and (2-chloropyridin-4-yl)boronic acid.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Base: Cesium carbonate (Cs₂CO₃).
-
Solvent: Dioxane.
-
Procedure: A mixture of 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine (1 equivalent), (2-chloropyridin-4-yl)boronic acid (1.1 equivalents), and cesium carbonate (1.5 equivalents) is added to a solution of tetrakis(triphenylphosphine)palladium(0) (0.045 equivalents) in dioxane. The reaction mixture is stirred and heated in a pressure vial at 150 °C for 6 hours. After cooling, the mixture is worked up using standard procedures to afford the desired product.
-
Characterization: The final compound is typically characterized by nuclear magnetic resonance (¹H-NMR and ¹³C-NMR), mass spectrometry (TLC-MS, GC-MS), and high-performance liquid chromatography (HPLC) to confirm its structure and purity[6].
Biological Activity and Therapeutic Potential
The imidazo[1,2-a]pyridine core, of which this compound is a key variant, is a "privileged" scaffold in medicinal chemistry, known for its wide range of biological activities[7]. Derivatives of this core have been investigated for numerous therapeutic applications.
Anticancer Activity
A significant body of research has focused on the anticancer potential of imidazopyridine derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including colon cancer (HT-29 and Caco-2) and melanoma (B16F10)[8][9]. The mechanism of action for some of these derivatives involves the induction of apoptosis through pathways that include the release of cytochrome c and the activation of caspases 3 and 8[8].
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Substituted imidazo[1,2-a]pyridines | HT-29 | Varies | [8] |
| 6-Substituted imidazo[1,2-a]pyridines | Caco-2 | Varies | [8] |
| 3-Aminoimidazo[1,2-α]pyridine Derivatives | HT-29 | 4.15 - 48.31 | [9] |
| 3-Aminoimidazo[1,2-α]pyridine Derivatives | B16F10 | 14.39 - 197.06 | [9] |
| 3-Aminoimidazo[1,2-α]pyridine Derivatives | MCF-7 | 66.48 | [9] |
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Anti-inflammatory and Anti-ulcer Activity
Certain 3-substituted imidazo[1,2-a]pyridines have been synthesized and evaluated as potential anti-ulcer agents. While not demonstrating significant antisecretory activity, several compounds have shown good cytoprotective properties in preclinical models[10].
Antiviral and Antibacterial Activity
The broader class of imidazopyridines has also been explored for its antimicrobial and antiviral properties, highlighting the versatility of this scaffold in addressing infectious diseases[7][11].
Signaling Pathways
The precise signaling pathways modulated by this compound itself are not well-defined in the absence of specific biological studies. However, based on the activities of its derivatives, it is plausible that this scaffold can be elaborated to target key cellular signaling nodes. For instance, the anticancer activity of related compounds suggests potential interference with cell cycle regulation and apoptotic pathways.
Caption: Generalized signaling pathway potentially targeted by imidazopyridine derivatives.
Conclusion
This compound represents a foundational structure in the development of novel therapeutic agents. While its own discovery and history are not encapsulated in a single landmark publication, its importance is evident through its use as a key intermediate in the synthesis of more complex molecules and the extensive biological activities demonstrated by its derivatives. The synthetic accessibility of this scaffold, combined with the diverse pharmacological profiles of the resulting compounds, ensures that this compound will remain a molecule of significant interest to the medicinal chemistry community. Future research into the direct biological activities of this core structure and the continued exploration of its derivatives are likely to yield new and effective treatments for a range of human diseases.
References
- 1. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review [ouci.dntb.gov.ua]
- 4. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-4-(1H-2-imidazolyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-4-(1H-2-imidazolyl)pyridine with various boronic acids or esters. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel biaryl and heteroaryl compounds, which are prevalent motifs in pharmacologically active molecules. The imidazole and pyridine scaffolds are key components in numerous therapeutic agents, and their coupling offers a versatile strategy for generating libraries of compounds for drug discovery programs.[1][2]
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[2] It is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[2][3] The synthesis of 2-aryl-4-(1H-2-imidazolyl)pyridines is of significant interest as these structures are analogs of natural purines and are scaffolds for developing novel biomedical agents.[2] The protocol described herein is adapted from established methods for the Suzuki coupling of similar 2-chloropyridine derivatives.[1][4]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-chloropyridine derivatives with various boronic acids, providing a reference for expected outcomes.
Table 1: Optimization of Reaction Conditions for a Model Suzuki Coupling [2]
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 24 | 65 |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 85 |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 92 |
| 4 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 150 | 6 | 95 |
Table 2: Substrate Scope for the Suzuki Coupling of 2-Chloropyridine Derivatives
| Entry | Aryl/Heteroaryl Boronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 2-Phenyl-4-(1H-2-imidazolyl)pyridine | 88 | Adapted from[5] |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-(1H-2-imidazolyl)pyridine | 91 | Adapted from[6] |
| 3 | 3-Pyridylboronic acid | 2-(3-Pyridyl)-4-(1H-2-imidazolyl)pyridine | 78 | Adapted from[7] |
| 4 | (2-Chloropyridin-4-yl)boronic acid | 2'-Chloro-4-(1H-2-imidazolyl)-2,4'-bipyridine | Good | [1][4] |
| 5 | 2-Thiopheneboronic acid | 2-(2-Thienyl)-4-(1H-2-imidazolyl)pyridine | 85 | Adapted from[8] |
Experimental Protocol
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.1 to 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Degassed Water (if using aqueous conditions)
-
Inert Gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the aryl or heteroaryl boronic acid (1.1 mmol), the base (e.g., Cs₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask. If aqueous conditions are desired, a mixture of dioxane and water (e.g., 4:1) can be used.
-
Reaction: Stir the reaction mixture at a specified temperature (typically between 80-150 °C) for the required time (6-24 hours). The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A schematic overview of the experimental steps involved in the Suzuki-Miyaura coupling protocol.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bipyridine Derivatives Using 2-Chloro-4-(1H-2-imidazolyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel bipyridine derivatives utilizing 2-Chloro-4-(1H-2-imidazolyl)pyridine as a key building block. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the carbon-carbon and carbon-nitrogen bonds essential for generating a diverse library of bipyridine compounds. Such derivatives are of significant interest in medicinal chemistry and materials science due to their prevalence in various therapeutic agents and functional materials.[1][2][3]
The protocols provided are representative and may require optimization for specific substrates to achieve the best results.
Overview of Synthetic Strategies
The functionalization of the 2-position of the pyridine ring in this compound can be efficiently achieved through several powerful palladium-catalyzed cross-coupling reactions. The imidazole moiety at the 4-position offers a potential site for further modification and can influence the physicochemical properties of the resulting bipyridine derivatives. The primary synthetic routes covered in these notes are:
-
Suzuki-Miyaura Coupling: For the synthesis of 2-aryl or 2-heteroaryl substituted pyridines.[1]
-
Sonogashira Coupling: For the synthesis of 2-alkynyl pyridines.[1][4]
-
Buchwald-Hartwig Amination: For the synthesis of 2-amino pyridines.[1][5]
These reactions are instrumental in the assembly of complex molecular architectures found in many pharmaceutical compounds.[2][6]
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound in key cross-coupling reactions.
This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.[7][8] This reaction is effective for creating a C-C bond between the pyridine and an aryl or heteroaryl group.[2]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)[9]
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)[10]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[1]
-
Add the palladium catalyst (1-5 mol%).[1]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[1]
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.[1][10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1][9]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[1][10]
Quantitative Data Summary (Suzuki-Miyaura Coupling):
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >85 | 1-3 |
Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions.[9]
This protocol describes a typical Sonogashira coupling reaction to introduce an alkynyl group at the 2-position of the pyridine ring.[11]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in the anhydrous, degassed solvent.
-
Add the palladium catalyst (1-3 mol%) and the copper(I) salt (1-5 mol%).
-
Add the base (2.0-3.0 equiv).
-
Seal the tube and stir the reaction mixture at room temperature to 60 °C for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Sonogashira Coupling):
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT - 50 | 6-18 | 70-90 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | RT - 60 | 8-24 | 65-85 |
Note: Yields are representative and will vary depending on the specific alkyne used.
This protocol details the formation of a C-N bond at the 2-position of the pyridine ring using the Buchwald-Hartwig amination.[5][12]
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)[1]
-
Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos)[1]
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)[1]
-
Solvent (e.g., Toluene, 1,4-dioxane, or THF)[1]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 equiv).[1]
-
Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).[1]
-
Add the anhydrous, degassed solvent.[1]
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Buchwald-Hartwig Amination):
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100-120 | 12-24 | 75-95 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-24 | 70-90 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 80-110 | 12-24 | 80-98 |
Note: Yields are representative and will vary depending on the specific amine used.
Visualizations
The following diagram illustrates the general workflow for setting up a palladium-catalyzed cross-coupling reaction for the synthesis of bipyridine derivatives.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Bipyridine derivatives have been shown to exhibit anticancer properties by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the AKT and BRAF pathways.[2][6]
Caption: Inhibition of AKT and BRAF signaling pathways by bipyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-(1H-2-imidazolyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Chloro-4-(1H-2-imidazolyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential biological activity. This document covers three key palladium-catalyzed reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 2-position of the pyridine ring.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (2-chloropyridin-4-yl)boronic acid | Pd(PPh₃)₄ (4.5) | - | Cs₂CO₃ | Dioxane | 150 | 6 | Good |
| 2 | (2-chloropyridin-4-yl)boronic acid | Pd(OAc)₂ (3-5) | XPhos | Cs₂CO₃ | Dioxane | 150 | 6 | Similar to Entry 1 |
| 3 | Arylboronic acid (general) | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | N/A |
| 4 | Heteroarylboronic acid (general) | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ | DME/H₂O | 80 | 16 | N/A |
Data for entries 1 and 2 are based on a specific reported reaction. Entries 3 and 4 represent generalized conditions for similar substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DME)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial, add this compound, the boronic acid, the base, the palladium catalyst, and the ligand (if applicable).
-
Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. This reaction is valuable for introducing alkynyl moieties to the 2-position of the pyridine ring of this compound.
Data Presentation: Generalized Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (3-10) | Et₃N or DIPEA | THF or DMF | rt - 80 | 4-12 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 60-100 | 6-18 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | K₂CO₃ | Acetonitrile | 50-80 | 8-16 |
These conditions are generalized based on literature for the Sonogashira coupling of other chloropyridines and may require optimization.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure and may need to be adapted for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N, DIPEA)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add the anhydrous solvent and the base, followed by the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the desired product.
Caption: Simplified catalytic cycles in Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Data Presentation: Generalized Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | Aniline | Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu | Toluene | 80-110 | 12-24 |
| 2 | Morpholine | Pd(OAc)₂ (2-4) | XPhos (4-8) | Cs₂CO₃ | Dioxane | 100-120 | 18-36 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90-110 | 12-24 |
These conditions are generalized based on literature for the Buchwald-Hartwig amination of other chloropyridines and may require optimization.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol and should be optimized for specific amine coupling partners.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5 - 2.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, t-BuOH)
-
Schlenk tube or glovebox
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, the ligand, and the base to a Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture with stirring for the specified time. Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Application Notes and Protocols for N-alkylation of 2-Chloro-4-(1H-imidazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of 2-Chloro-4-(1H-imidazol-2-yl)pyridine, a key transformation for the synthesis of diverse biologically active molecules. The introduction of alkyl groups to the imidazole nitrogen can significantly influence the pharmacological properties of the resulting compounds.
Reaction Principle
The N-alkylation of 2-Chloro-4-(1H-imidazol-2-yl)pyridine involves the deprotonation of the imidazole nitrogen by a base to form a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction with an alkylating agent, such as an alkyl halide, to form the N-alkylated product. The regioselectivity of this reaction can be influenced by the choice of base, solvent, and alkylating agent. Due to the presence of the electron-withdrawing chloro-substituent on the pyridine ring, a base is typically required to facilitate the deprotonation of the imidazole ring.[1]
A general reaction scheme is as follows:
2-Chloro-4-(1H-imidazol-2-yl)pyridine + Alkylating Agent --(Base, Solvent)--> N-alkylated-2-Chloro-4-(imidazol-2-yl)pyridine
Experimental Protocols
Method 1: Conventional Heating
This protocol outlines a general procedure for the N-alkylation of 2-Chloro-4-(1H-imidazol-2-yl)pyridine using conventional heating.
Materials:
-
2-Chloro-4-(1H-imidazol-2-yl)pyridine
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Anhydrous solvent (e.g., Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF))
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of 2-Chloro-4-(1H-imidazol-2-yl)pyridine (1.0 mmol) in the chosen anhydrous solvent (10 mL), add the base (1.1 - 2.0 mmol).[1][2]
-
Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen or argon).[1][3]
-
Add the alkylating agent (1.1 - 1.5 mmol) dropwise to the reaction mixture.[1][3]
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the required time (monitor by TLC).[3]
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If using a solid base, filter the mixture.
-
Pour the reaction mixture into cold water and extract the product with ethyl acetate.[2][3]
-
Combine the organic layers and wash with water and then brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][3]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-alkylated product.[1]
Method 2: Microwave-Assisted Synthesis
This protocol provides a general guideline for a more rapid N-alkylation using microwave irradiation, which may require optimization for specific substrates.[2]
Materials:
-
2-Chloro-4-(1H-imidazol-2-yl)pyridine
-
Alkylating agent
-
Base (e.g., K₂CO₃)
-
High-boiling point solvent (e.g., DMF, DMSO)
-
Microwave-safe reaction vessel
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 2-Chloro-4-(1H-imidazol-2-yl)pyridine (1.0 mmol), the alkylating agent (1.2 mmol), and the base (2.0 mmol).[2]
-
Add a high-boiling point solvent (3-5 mL).[2]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature and time (e.g., 100-150 °C for 10-30 minutes), monitoring the reaction progress if possible.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Method 1.
Data Presentation
The following tables summarize typical reaction conditions for the N-alkylation of imidazole derivatives, which can serve as a starting point for optimizing the reaction for 2-Chloro-4-(1H-imidazol-2-yl)pyridine.
Table 1: N-Alkylation of Substituted Imidazoles at Room Temperature[1]
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | 40 |
| Ethyl bromoacetate | K₂CO₃ | DMSO | 24 | 35 |
| Ethyl bromoacetate | K₂CO₃ | DMF | 24 | 30 |
Table 2: N-Alkylation of Imidazopyridines[4]
| Starting Material | Alkylating Agent | Base | Solvent | Reaction Time | Product |
| Imidazo[4,5-b]pyridine derivative | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | Overnight | N-alkylated product |
| Imidazo[4,5-c]pyridine derivative | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | Overnight | N-alkylated product |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the N-alkylation of 2-Chloro-4-(1H-imidazol-2-yl)pyridine.
References
Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing 2-Chloro-4-(1H-imidazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine and imidazole heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The unique electronic properties and hydrogen bonding capabilities of these rings allow for potent and selective interactions within the ATP-binding pocket of various kinases. 2-Chloro-4-(1H-imidazol-2-yl)pyridine is a versatile starting material for the synthesis of a diverse library of kinase inhibitors, leveraging the reactivity of the chloro substituent for carbon-carbon and carbon-nitrogen bond formation.
These application notes provide detailed protocols for the synthesis of kinase inhibitors using 2-Chloro-4-(1H-imidazol-2-yl)pyridine as a key building block. The protocols focus on the widely applicable Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery, to introduce structural diversity. Additionally, representative data on the biological activity of structurally related compounds are presented to highlight the potential of this chemical scaffold.
Key Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The chloro group at the 2-position of the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the efficient formation of a C-C bond with a variety of aryl and heteroaryl boronic acids or esters, providing a modular and flexible approach to inhibitor synthesis. Subsequent functionalization of the imidazole nitrogen or other positions on the coupled product can further refine the pharmacological properties of the final compounds.
Experimental Protocols
Protocol 1: Synthesis of a Biaryl Imidazolylpyridine Intermediate via Suzuki-Miyaura Coupling
This protocol details the synthesis of a biaryl intermediate, a common core structure in many kinase inhibitors, through a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Chloro-4-(1H-imidazol-2-yl)pyridine
-
Aryl or heteroaryl boronic acid (e.g., 4-(methoxy)phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a dry reaction vial, add 2-Chloro-4-(1H-imidazol-2-yl)pyridine (1.0 eq), the aryl boronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (0.05 - 0.10 eq) to the vial.
-
Add the anhydrous solvent to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl imidazolylpyridine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compound in DMSO.
-
In a 384-well plate, add a small volume (e.g., 50 nL) of the serially diluted compound or DMSO (vehicle control).
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of stopping the kinase reaction and converting the generated ADP back to ATP, which is then detected via a luciferase-luciferin reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
The following table summarizes representative biological activity data for kinase inhibitors containing an imidazolylpyridine scaffold, demonstrating the potential of derivatives synthesized from 2-Chloro-4-(1H-imidazol-2-yl)pyridine.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (Cell Line) | Cell-based GI₅₀ (µM) | Reference |
| Example 1 | BRAFV600E | 150 | A375 (Melanoma) | 4.26 | [1] |
| Example 2 | Aurora A | 7.5 (Kd) | MV4-11 (AML) | Not Reported | [2] |
| Example 3 | FLT3 | 6.2 (Kd) | MV4-11 (AML) | Not Reported | [2] |
| Example 4 | CDK9 | 9.22 | HCT116 (Colon) | 0.92 | [3] |
Note: The compounds in this table are structurally related to the proposed products and serve as examples of the potential biological activity. Actual results will vary based on the specific substitutions made.
Mandatory Visualizations
Caption: General workflow for the synthesis of kinase inhibitors.
References
- 1. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a ubiquitous and vital component in pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties, however, present distinct challenges and opportunities for chemical modification. These application notes provide an overview of common strategies and detailed protocols for the functionalization of the pyridine ring, catering to the needs of researchers in organic synthesis and drug development.
Introduction to Pyridine Reactivity
The pyridine ring is an electron-deficient aromatic heterocycle due to the electronegative nitrogen atom. This inherent electronic nature governs its reactivity towards various chemical transformations.
-
Electrophilic Aromatic Substitution (SEAr): Pyridine is significantly less reactive than benzene towards electrophiles. The nitrogen atom is readily protonated or coordinates to Lewis acids under typical SEAr conditions, further deactivating the ring. When substitution does occur, it is highly regioselective for the C-3 position.[1][2][3][4][5]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions, which can effectively stabilize the negative charge of the Meisenheimer intermediate.[4][6][7][8][9] This reactivity is enhanced by the presence of a good leaving group at these positions.
-
Radical Substitution: The Minisci reaction provides a powerful method for the C-H alkylation of electron-deficient heterocycles like pyridine, typically favoring the C-2 and C-4 positions.[10][11]
-
Metalation and Cross-Coupling: Directed ortho-metalation (DoM) and subsequent trapping with electrophiles, along with various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), have become indispensable tools for the selective functionalization of pyridines.[12][13][14][15]
Strategic Approaches to Pyridine Functionalization
The choice of functionalization strategy depends on the desired substituent and its intended position on the pyridine ring. The following sections provide detailed protocols and tabulated data for key reactions.
Minisci Reaction for C-H Alkylation
The Minisci reaction is a radical-based method for the direct alkylation of pyridine. It is particularly useful for introducing primary, secondary, and tertiary alkyl groups.[10]
Experimental Protocol: General Procedure for Minisci Reaction [16]
-
To a suitable reaction vessel equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv), the carboxylic acid (2.0 equiv), silver nitrate (AgNO₃, 0.2 equiv), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv).
-
Add a solvent system, such as a biphasic mixture of dichloroethane (DCE) and water (1:1), to achieve a desired concentration (e.g., 0.1 M).
-
Stir the mixture vigorously at a specified temperature (e.g., 50 °C) for a designated time (e.g., 2 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., dichloromethane) and proceed with standard aqueous workup and purification by flash column chromatography.
Table 1: Selected Examples of Minisci Alkylation of Pyridine Derivatives
| Pyridine Substrate | Carboxylic Acid | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Pyridine | Pivalic acid | 80 | 0.5 | 90 (2-tert-butyl) | [10] |
| 4-Cyanopyridine | Cyclohexanecarboxylic acid | 50 | 2 | 85 (2-cyclohexyl) | [17] |
| 3-Fluoropyridine | Adamantane-1-carboxylic acid | 50 | 2 | 78 (2-adamantyl) | [17] |
| Pyridinium salt | Pivalic acid | 50 | 2 | 95 (C-4 tert-butyl) | [16] |
Logical Workflow for Minisci Reaction
Caption: General workflow for the Minisci alkylation of pyridines.
Directed ortho-Metalation (DoM) and Functionalization
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of pyridines bearing a directing metalating group (DMG).[18][19] The choice of base, typically a lithium amide, is crucial to prevent nucleophilic addition to the pyridine ring.[18]
Experimental Protocol: DoM of a Pyridine Carboxamide and Trapping with an Electrophile [12]
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the pyridine carboxamide substrate (1.0 equiv) and triisopropyl borate (B(OiPr)₃, 3.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared solution of lithium diisopropylamide (LDA, 1.2-1.3 equiv) in THF dropwise over 10 minutes.
-
Stir the resulting mixture at 0 °C for 10-30 minutes.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) and continue stirring at 0 °C or allow the reaction to warm to room temperature, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 2: Examples of Directed ortho-Metalation of Pyridine Derivatives
| Pyridine Substrate (DMG) | Base | Temperature (°C) | Electrophile | Product | Yield (%) | Ref. |
| N,N-Diethylnicotinamide | LDA | 0 | PhCHO | 2-CHO-3-CONEt₂ | 85 | [12] |
| 2-Methoxypyridine | n-BuLi | -78 | Me₃SiCl | 2-MeO-3-SiMe₃ | 75 | [20] |
| 3-(Oxetan-3-yl)pyridine | n-BuLi/TMEDA | -78 | I₂ | 4-Iodo-3-(oxetan-3-yl) | 88 | [21] |
| 2-Chloropyridine | LDA | -75 | DMF | 2-Cl-3-CHO | 70 | [22] |
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental for constructing C-C, C-N, and C-O bonds on the pyridine nucleus, typically starting from halopyridines or pyridylboronic acids.
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and heteroaryl-aryl bonds.[14][23]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [14]
-
To a Schlenk flask, add the halopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to a specified temperature (e.g., 85-95 °C) and stir for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired biaryl product.
Table 3: Selected Examples of Suzuki-Miyaura Coupling with Pyridine Derivatives
| Halopyridine | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 85 | [14] |
| 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | 100 | 89 | [24] |
| 3-Iodopyridine | 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | N/A |
| 4-Chloropyridine | 3-Furylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 76 | N/A |
This reaction is a powerful tool for the synthesis of aminopyridines from halopyridines.[13][15][25]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine [26]
-
In a sealed tube, combine the 2-bromopyridine (1.0 equiv), the amine (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., dppp, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Add an anhydrous, degassed solvent such as toluene.
-
Seal the tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 80-110 °C) for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Table 4: Selected Examples of Buchwald-Hartwig Amination of Pyridines
| Halopyridine | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | 98 | [26] |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 85 | [15] |
| 4-Chloropyridine | Benzylamine | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 110 | 91 | N/A |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Pyrrolidine | Pd₂(dba)₃/Xantphos | K₂CO₃ | Dioxane | 100 | 75 (mono-amination at C2) | [13] |
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a halopyridine and a terminal alkyne.[27][28][29]
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [27]
-
To a round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and copper(I) iodide (CuI, 5.0 mol%).
-
Add anhydrous DMF, and stir the mixture for 30 minutes at room temperature.
-
Add the 2-amino-3-bromopyridine substrate (1.0 equiv), the terminal alkyne (1.2 equiv), and a base (e.g., triethylamine, Et₃N).
-
Heat the reaction mixture to a specified temperature (e.g., 100 °C) for 3 hours, or until completion as monitored by TLC.
-
After cooling, pour the reaction mixture into a saturated aqueous solution of sodium chloride.
-
Extract the product with ethyl acetate, combine the organic layers, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the residue by flash column chromatography.
Table 5: Selected Examples of Sonogashira Coupling of Halopyridines
| Halopyridine | Alkyne | Pd Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ | Et₃N | DMF | 100 | 98 | [27] |
| 3-Iodopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | Et₃N | THF | RT | 95 | [28] |
| 2-Bromopyridine | 1-Hexyne | PdCl₂(PPh₃)₂ | Piperidine | DMF | 80 | 88 | N/A |
| 4-Iodopyridine | Ethynylbenzene | Pd(OAc)₂/PPh₃ | Et₃N | Acetonitrile | 60 | 93 | N/A |
Signaling Pathway for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The functionalization of the pyridine ring is a cornerstone of modern synthetic chemistry, with broad applications in drug discovery and development. The choice of methodology is dictated by the desired regioselectivity and the nature of the functional group to be introduced. While classical methods like electrophilic and nucleophilic substitution have their place, modern techniques such as C-H functionalization via the Minisci reaction, directed ortho-metalation, and a wide array of palladium-catalyzed cross-coupling reactions offer unparalleled precision and efficiency. The protocols and data presented herein serve as a practical guide for researchers to navigate the rich and diverse chemistry of the pyridine nucleus.
References
- 1. quora.com [quora.com]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. aklectures.com [aklectures.com]
- 4. quora.com [quora.com]
- 5. davuniversity.org [davuniversity.org]
- 6. homework.study.com [homework.study.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 10. Minisci reaction - Wikipedia [en.wikipedia.org]
- 11. air.unimi.it [air.unimi.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. researchgate.net [researchgate.net]
- 20. baranlab.org [baranlab.org]
- 21. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 22. znaturforsch.com [znaturforsch.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. cdnsciencepub.com [cdnsciencepub.com]
- 25. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 26. researchgate.net [researchgate.net]
- 27. scirp.org [scirp.org]
- 28. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 29. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: 2-Chloro-4-(1H-2-imidazolyl)pyridine in Anticancer Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of the 2-chloro-4-(1H-2-imidazolyl)pyridine scaffold in the synthesis of potential anticancer agents, primarily focusing on the development of kinase inhibitors. While direct examples utilizing this compound are emerging, the broader class of imidazole-pyridine hybrids has shown significant promise in targeting key signaling pathways involved in cancer progression. This document details synthetic strategies, presents biological activity data, and outlines relevant experimental protocols.
Introduction to Imidazole-Pyridine Scaffolds in Oncology
The imidazole-pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. In oncology, this structural motif is particularly effective in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The nitrogen atoms in the imidazole and pyridine rings can act as hydrogen bond donors and acceptors, facilitating strong and selective binding to the ATP-binding pocket of kinases.
One of the most notable examples of a multi-kinase inhibitor is Sorafenib, which features a related pyridine-based structure. Sorafenib targets several kinases, including RAF kinases and vascular endothelial growth factor (VEGF) receptors, thereby inhibiting both tumor cell proliferation and angiogenesis.[1] The development of novel Sorafenib derivatives and other kinase inhibitors often involves the use of functionalized pyridine and imidazole building blocks.
Synthesis of Anticancer Agents
The chlorine atom at the 2-position of this compound serves as a versatile handle for various cross-coupling reactions, enabling the elaboration of the core structure to generate libraries of potential anticancer compounds.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Bipyridine Derivatives
A key synthetic application of chloro-pyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the chloro-pyridine and a boronic acid derivative. While a direct example with this compound is not extensively documented in the provided search results, a closely related reaction using 2'-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine has been reported, demonstrating the feasibility of this approach.[2][3] This method can be adapted to synthesize a variety of bipyridine and aryl-pyridine derivatives for screening as potential anticancer agents.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the synthesis of a related bipyridine derivative and can be optimized for this compound.[2]
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Flush the vessel with an inert gas.
-
Add the solvent and the palladium catalyst (0.01-0.05 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Application in Kinase Inhibitor Synthesis: Sorafenib Analogs
While not starting directly from this compound, the synthesis of Sorafenib analogs based on the 2-(1H-imidazol-2-yl)pyridine scaffold highlights the potential of this class of compounds as BRAF kinase inhibitors.[4] The following section details the biological activity of these related compounds.
Biological Activity of 2-(1H-imidazol-2-yl)pyridine Sorafenib Derivatives
A series of 2-(1H-imidazol-2-yl)pyridine derivatives were synthesized and evaluated for their antiproliferative activity against the A375 human melanoma cell line, which harbors the V600E BRAF mutation.[4] Several compounds demonstrated potent activity, with IC₅₀ values comparable to Sorafenib.[4]
Table 1: Antiproliferative Activity of Selected 2-(1H-imidazol-2-yl)pyridine Sorafenib Derivatives against A375 Cells [4]
| Compound | IC₅₀ (μM) |
| CLW14 | 4.26 |
| CLW27 | 2.93 |
| Sorafenib | (Positive Control) |
Data extracted from "Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents".[4]
Signaling Pathways
The primary target of the Sorafenib analogs discussed is the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is frequently hyperactivated in cancer. Specifically, these compounds are designed to inhibit BRAF kinase, a key component of this pathway.[4]
BRAF/MEK/ERK Signaling Pathway
Caption: Inhibition of the BRAF/MEK/ERK signaling pathway by a Sorafenib derivative.
Experimental Workflow
The general workflow for the development of anticancer agents from this compound would follow a standard drug discovery process.
Caption: Drug discovery workflow for developing anticancer agents.
Conclusion
This compound represents a valuable starting material for the synthesis of novel anticancer agents, particularly kinase inhibitors. Its functional handle allows for diverse chemical modifications through reactions like the Suzuki-Miyaura coupling. The broader family of imidazole-pyridine compounds has demonstrated significant potential in targeting key cancer-related signaling pathways, such as the BRAF/MEK/ERK pathway. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of new derivatives based on this promising scaffold.
References
Application of 2-Chloro-4-(1H-2-imidazolyl)pyridine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction:
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind with low affinity to a biological target. These initial hits then serve as starting points for optimization into high-affinity ligands through structure-guided growth, linking, or merging strategies.
The molecule 2-Chloro-4-(1H-2-imidazolyl)pyridine represents a valuable fragment for FBDD campaigns due to its intrinsic properties. It possesses a molecular weight of approximately 179.6 g/mol , adhering to the "Rule of Three" often applied to fragment libraries. The pyridine and imidazole rings provide key hydrogen bond donors and acceptors, as well as aromatic surfaces for potential π-stacking interactions within a protein binding site. The chlorine atom offers a synthetically tractable vector for chemical elaboration, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents.
Target Focus: Protein Kinases
The pyridine and imidazole scaffolds are prevalent in a multitude of known kinase inhibitors.[1] These heterocyclic systems can effectively interact with the highly conserved ATP-binding site of kinases, often forming crucial hydrogen bonds with the hinge region. Therefore, this compound is an excellent candidate for inclusion in fragment libraries screened against protein kinases, a target class implicated in numerous diseases, including cancer and inflammatory disorders.[1][2]
Screening Cascade and Hit Validation:
A typical FBDD workflow for this compound would involve a primary screen using a high-throughput, low-protein consumption method like Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR). Primary hits would then be subjected to orthogonal validation techniques to eliminate false positives. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful secondary screening method that can confirm binding and provide information about the binding site. Finally, X-ray crystallography of the protein-fragment complex provides high-resolution structural information, which is invaluable for the subsequent hit-to-lead optimization phase.
Hypothetical Screening Data
Disclaimer: The following data is representative and for illustrative purposes. No direct experimental data for the binding of this compound to a specific kinase was found in the public domain.
In a hypothetical FBDD campaign targeting p38 MAP Kinase, this compound was identified as a hit. The following tables summarize the quantitative data that would be generated during such a campaign.
Table 1: Primary and Secondary Screening Results
| Fragment ID | Screening Technique | Result |
| CHEM-F078 | DSF (ΔTm) | + 2.1 °C |
| CHEM-F078 | SPR (Response Units) | 85 RU |
| CHEM-F078 | 1H NMR (Chemical Shift Perturbation) | Significant shifts observed |
Table 2: Binding Affinity and Ligand Efficiency Metrics
| Fragment ID | Target Protein | Kd (μM) | Ligand Efficiency (LE) |
| CHEM-F078 | p38 MAP Kinase | 450 | 0.32 |
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Screening
Objective: To identify fragments that thermally stabilize the target protein upon binding.
Materials:
-
Purified target protein (e.g., p38 MAP Kinase) at 2 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl.
-
Fragment stock solution: 100 mM this compound in DMSO.
-
SYPRO Orange dye (5000x stock in DMSO).
-
96-well PCR plates.
-
Real-time PCR instrument capable of thermal melts.
Methodology:
-
Prepare a 10x working stock of the fragment by diluting the 100 mM stock to 10 mM in the assay buffer.
-
Prepare the master mix containing the target protein and SYPRO Orange dye. For a 1 mL master mix, use 980 µL of protein solution and 20 µL of a 1:100 dilution of the SYPRO Orange stock.
-
Aliquot 22.5 µL of the master mix into each well of a 96-well PCR plate.
-
Add 2.5 µL of the 10x fragment working stock to the appropriate wells to achieve a final fragment concentration of 1 mM. Include DMSO-only controls.
-
Seal the plate and centrifuge briefly to mix.
-
Perform the thermal melt experiment on a real-time PCR instrument, ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Analyze the melt curves to determine the melting temperature (Tm) for each well. A ΔTm of ≥ 2°C compared to the DMSO control is considered a positive hit.
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation
Objective: To confirm direct binding of the fragment to the immobilized target protein and to determine binding kinetics.
Materials:
-
Purified, biotinylated target protein.
-
Streptavidin-coated SPR sensor chip.
-
SPR instrument (e.g., Biacore).
-
Running buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO.
-
Fragment serial dilutions in running buffer (e.g., 1000 µM to 15.6 µM).
Methodology:
-
Immobilize the biotinylated target protein onto the streptavidin sensor chip to a level of ~2000 Response Units (RU).
-
Prepare serial dilutions of this compound in the running buffer.
-
Inject the fragment solutions over the chip surface at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine pH 9.5).
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Protocol 3: X-ray Crystallography for Structural Elucidation
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Materials:
-
High-purity, concentrated target protein (>10 mg/mL).
-
Crystallization screens and plates.
-
This compound solid.
-
Cryoprotectant.
Methodology:
-
Screen for initial crystallization conditions of the apo-protein using vapor diffusion (sitting or hanging drop) methods.
-
Optimize the hit conditions to obtain diffraction-quality crystals.
-
Soak the apo-crystals in a solution of the optimized crystallization buffer containing 1-10 mM of this compound for a defined period (e.g., 1-24 hours).
-
Cryo-protect the soaked crystals by briefly transferring them to a solution containing the cryoprotectant before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Refine the structure and model the bound fragment into the observed electron density.
Visualizations
Caption: A typical workflow for fragment-based drug discovery.
Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.
References
Application Notes and Protocols for the Design and Synthesis of Novel Compounds from 2-Chloro-4-(1H-imidazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design and synthesis of novel compounds derived from the versatile building block, 2-Chloro-4-(1H-imidazol-2-yl)pyridine. This scaffold, featuring a reactive chloro-substituent and a medicinally relevant imidazolyl moiety, serves as an excellent starting point for the generation of diverse chemical libraries for drug discovery and development. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering robust methodologies for the functionalization of this privileged heterocyclic system.
Overview of Synthetic Strategies
The 2-chloro-substituent on the pyridine ring is amenable to a variety of transformations, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). These reactions allow for the introduction of a wide range of functionalities at the 2-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Key Reaction Types:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids or esters.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
-
Sonogashira Coupling: Formation of C-C bonds by coupling with terminal alkynes.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles such as amines, alcohols, and thiols.
The imidazole moiety also presents opportunities for functionalization, such as N-alkylation, which can further expand the chemical diversity of the synthesized compounds.
Design Considerations for Novel Compounds
The 2-(imidazolyl)pyridine scaffold is a known pharmacophore present in numerous biologically active molecules, including kinase inhibitors. When designing novel compounds from 2-Chloro-4-(1H-imidazol-2-yl)pyridine, consider the following:
-
Kinase Inhibitor Design: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase ATP-binding site. The pyridine and imidazole nitrogens of the core scaffold can act as hydrogen bond acceptors. Substituents at the 2-position can be designed to occupy the hydrophobic pocket or interact with other key residues.
-
Structure-Activity Relationship (SAR) Exploration: A systematic variation of the substituent introduced at the 2-position can provide valuable insights into the SAR. Libraries of compounds with diverse aryl, heteroaryl, alkyl, amino, and alkynyl groups can be synthesized to probe the steric and electronic requirements for biological activity.
-
Physicochemical Properties: Modulation of the substituents can be used to optimize physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability, which are crucial for drug development.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of novel compounds from 2-Chloro-4-(1H-imidazol-2-yl)pyridine. These are general procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl/Heteroaryl-4-(1H-imidazol-2-yl)pyridines
This protocol describes the palladium-catalyzed coupling of 2-Chloro-4-(1H-imidazol-2-yl)pyridine with various aryl or heteroaryl boronic acids.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
2-Chloro-4-(1H-imidazol-2-yl)pyridine (or its N-protected/N-alkylated derivative)
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene/ethanol/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add 2-Chloro-4-(1H-imidazol-2-yl)pyridine (1.0 eq), the boronic acid (1.1-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted pyridine derivative.
Example Data:
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (2-chloropyridin-4-yl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 150 | 6 | 61 | [1][2] |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-4-(1H-imidazol-2-yl)pyridines
This protocol outlines the palladium-catalyzed amination of 2-Chloro-4-(1H-imidazol-2-yl)pyridine with various primary and secondary amines.
Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
-
2-Chloro-4-(1H-imidazol-2-yl)pyridine
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 1.2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, THF)
-
Inert atmosphere glovebox
Procedure:
-
In a glovebox, charge a dry reaction vessel with the palladium precatalyst, phosphine ligand, and base.
-
Add 2-Chloro-4-(1H-imidazol-2-yl)pyridine and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 90-130 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-(1H-imidazol-2-yl)pyridines
This protocol details the synthesis of 2-alkynylpyridines via a palladium and copper co-catalyzed Sonogashira coupling.
Workflow for Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Materials:
-
2-Chloro-4-(1H-imidazol-2-yl)pyridine
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add 2-Chloro-4-(1H-imidazol-2-yl)pyridine, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the 2-chloro substituent with various nucleophiles.
Workflow for Nucleophilic Aromatic Substitution
Caption: Workflow for Nucleophilic Aromatic Substitution.
Materials:
-
2-Chloro-4-(1H-imidazol-2-yl)pyridine
-
Nucleophile (e.g., amine, alcohol, thiol, 1.1 - 2.0 equivalents)
-
Base (if required, e.g., K₂CO₃, NaH, Et₃N)
-
Solvent (e.g., DMF, DMSO, NMP, or the nucleophile itself if it is a liquid)
Procedure:
-
In a reaction vessel, dissolve 2-Chloro-4-(1H-imidazol-2-yl)pyridine in the chosen solvent.
-
Add the nucleophile and the base (if necessary).
-
Heat the reaction mixture to the desired temperature (can range from room temperature to >150 °C depending on the nucleophile's reactivity).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Potential Applications and Biological Activity
Derivatives of 2-(imidazolyl)pyridine are of significant interest in medicinal chemistry, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases. The strategic functionalization of the 2-Chloro-4-(1H-imidazol-2-yl)pyridine core can lead to the discovery of potent and selective inhibitors of various kinases.
Potential Kinase Targets and Signaling Pathways:
The 2-(imidazolyl)pyridine scaffold is a key component of inhibitors targeting several important kinase families. The design of novel compounds from 2-Chloro-4-(1H-imidazol-2-yl)pyridine could be directed towards the following pathways:
-
MAPK Pathway: This pathway is frequently dysregulated in cancer. p38 MAP kinase and BRAF are potential targets. Inhibition of these kinases can block downstream signaling, leading to reduced cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: This is a crucial signaling pathway for cell growth, proliferation, and survival. Inhibitors of kinases such as Akt could be developed from the starting scaffold.
-
Receptor Tyrosine Kinases (RTKs): RTKs like FLT3 are often mutated or overexpressed in hematological malignancies. The imidazo[4,5-b]pyridine core, structurally related to the user's starting material, is found in dual FLT3/Aurora kinase inhibitors.
Signaling Pathway Diagram: MAPK/ERK Pathway
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Table of Biological Activity for Related Compounds:
While specific data for a wide range of derivatives from 2-Chloro-4-(1H-imidazol-2-yl)pyridine is not extensively available in the public domain, the following table summarizes the activity of structurally related compounds, suggesting the potential of this scaffold.
| Compound Class | Target Kinase(s) | Key Moieties | IC₅₀ / Kᵢ (nM) | Cell Line / Assay | Reference |
| Imidazo[4,5-b]pyridine | Aurora-A, FLT3 | 6-chloro-7-(piperazin-1-yl)-2-(pyrazol-4-yl) | Kᵢ: 7.5 (Aurora-A), 6.2 (FLT3) | Kinase assay | [3] |
| Pyridinyl-imidazole | p38 MAP Kinase | Pyridine, Imidazole, Fluorophenyl | IC₅₀ values in the nM range | Enzyme and cell-based assays | [4] |
This data highlights that the core structure is compatible with potent kinase inhibition and provides a rationale for the synthesis of new analogs based on 2-Chloro-4-(1H-imidazol-2-yl)pyridine.
Conclusion
2-Chloro-4-(1H-imidazol-2-yl)pyridine is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The protocols provided herein offer a solid foundation for the generation of diverse compound libraries through well-established and robust chemical transformations. The exploration of the chemical space around this scaffold, guided by rational drug design principles, is a promising strategy for the development of new therapeutic agents, particularly in the area of kinase inhibition. Researchers are encouraged to adapt and optimize these methods to synthesize and evaluate novel compounds for their specific biological targets of interest.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields in the Suzuki Coupling of 2-Chloro-4-(1H-2-imidazolyl)pyridine
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with the Suzuki coupling of 2-Chloro-4-(1H-2-imidazolyl)pyridine. Here, you will find troubleshooting guides and frequently asked questions to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in the Suzuki coupling of this compound?
A1: Low yields in this specific Suzuki coupling are often attributed to several factors. The presence of two nitrogen-containing heterocycles, a pyridine and an imidazole, significantly increases the potential for catalyst poisoning. The Lewis basic nitrogen atoms in both rings can coordinate to the palladium catalyst, leading to its deactivation.[1] Additionally, 2-chloropyridines are known to be less reactive electrophiles in Suzuki couplings compared to their bromo or iodo counterparts, requiring more active catalyst systems to achieve good conversion.[2][3]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The primary side reactions to consider are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom.[1] This is particularly problematic with electron-deficient heteroaryl boronic acids and can be exacerbated by high temperatures and the presence of water.[1][4] To mitigate this, consider using boronic esters (e.g., pinacol esters), which are more stable, and running the reaction under anhydrous conditions if possible.[1][5]
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two boronic acid molecules or two aryl halide molecules.[1][2] The presence of oxygen can promote the homocoupling of boronic acids.[1] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere are crucial to suppress this side reaction.[1][2]
-
Dehalogenation: In this process, the chlorine atom on the pyridine ring is replaced by a hydrogen atom.[5] This can occur after the oxidative addition step.[5]
Q3: How does the imidazole substituent specifically impact the reaction?
A3: The imidazole ring introduces an additional site for potential catalyst inhibition. Unprotected N-H groups on azoles can react with the base and the palladium catalyst, leading to complex formation that can inhibit the catalytic cycle.[6][7] This makes the choice of catalyst, ligand, and base even more critical than for simpler chloropyridine substrates.
Troubleshooting Guide
Problem: Low Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity or Poisoning | • Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos to shield the palladium center and promote oxidative addition.[1][2] • Consider using a pre-formed palladium precatalyst (e.g., Buchwald G3 or G4 palladacycles) for reliable generation of the active Pd(0) species.[4][8] • N-heterocyclic carbene (NHC) ligands can also be effective for challenging couplings of aryl chlorides.[2][9] • Try slow addition of the this compound to maintain a low concentration and reduce catalyst poisoning.[1] |
| Unreactive Aryl Chloride | • Increase the reaction temperature, but be mindful of potential increases in side reactions like protodeboronation.[2] • Ensure a highly active catalyst system is being used, as 2-chloropyridines require this for efficient oxidative addition.[2][3] |
| Poor Reagent Quality | • Verify the purity of the boronic acid, as they can degrade over time. Consider using more stable boronic esters like pinacol (BPin) or MIDA esters.[4] • Ensure the solvent is anhydrous and properly degassed.[2][4] |
Problem: Predominance of Side Products
| Observed Side Product | Troubleshooting Steps |
| Homocoupling Product | • Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1][2] • Using a Pd(0) source directly can sometimes reduce homocoupling promoted by Pd(II) species.[4] |
| Protodeboronation Product | • Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[1][5] • Use anhydrous conditions where possible.[10] • Optimize the base; sometimes a weaker base or different base/solvent combination can reduce the rate of protodeboronation. |
| Dehalogenation Product | • This can be a sign of a complex reaction mixture. Re-evaluate the catalyst system and reaction conditions. Lowering the temperature may help.[5] |
Data Presentation: Condition Screening
The following tables provide a summary of recommended starting points for optimizing the Suzuki coupling of this compound based on literature for similar challenging substrates.
Table 1: Recommended Catalyst Systems
| Catalyst (mol%) | Ligand (mol%) | Notes |
| Pd₂(dba)₃ (1-2) | XPhos or SPhos (2-4) | Bulky, electron-rich ligands are effective for unreactive aryl chlorides and can mitigate catalyst inhibition by nitrogen heterocycles.[1][2] |
| Pd(OAc)₂ (2) | RuPhos (4) | Another robust ligand for challenging couplings. |
| XPhos Pd G3 (2-5) | - | A pre-formed catalyst that reliably generates the active species. |
| PdCl₂(dppf) (5) | - | A common catalyst, but may be less effective for this specific substrate without optimization. |
Table 2: Recommended Bases and Solvents
| Base (equivalents) | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ (2-3) | Dioxane / H₂O (4:1) | 80-110 | A strong base often effective for difficult couplings of 2-chloropyridines.[2][10] |
| Cs₂CO₃ (2-3) | Dioxane or Toluene | 80-110 | Often provides good results but is more expensive.[2][9] |
| K₂CO₃ (2-3) | Toluene / H₂O or EtOH / H₂O | 80-100 | A standard and reliable choice for a wide range of substrates.[2][10] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a generalized procedure that should be optimized for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.[2]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A workflow for troubleshooting low yields in the Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
side reactions in Suzuki coupling with 2-Chloro-4-(1H-2-imidazolyl)pyridine.
This center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Chloro-4-(1H-imidazol-2-yl)pyridine in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of 2-Chloro-4-(1H-imidazol-2-yl)pyridine?
A1: The three most prevalent side reactions encountered with this substrate class are:
-
Protodeborylation: This is the undesired cleavage of the C-B bond of the boronic acid reagent, which is replaced by a C-H bond. This reaction consumes the boronic acid, reducing the yield of the desired product and forming a non-boronated byproduct.[1]
-
Dehalogenation: This side reaction involves the replacement of the chlorine atom on the pyridine ring with a hydrogen atom, leading to the formation of 4-(1H-imidazol-2-yl)pyridine.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1]
Q2: My reaction is resulting in a low yield of the desired coupled product. What are the likely causes?
A2: Low yields in the Suzuki coupling of 2-chloro-4-(1H-imidazol-2-yl)pyridine can stem from several factors:
-
Catalyst Deactivation: The nitrogen atoms in both the pyridine and imidazole rings can coordinate with the palladium catalyst, leading to its deactivation.
-
Inefficient Oxidative Addition: The C-Cl bond of 2-chloropyridines is less reactive than corresponding C-Br or C-I bonds, which can lead to a slow or inefficient oxidative addition step, the first step in the catalytic cycle.
-
Prevalence of Side Reactions: High rates of protodeborylation, dehalogenation, or homocoupling will naturally lead to lower yields of the desired product.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and can significantly impact the reaction outcome.
Q3: How can I minimize the formation of homocoupling byproducts?
A3: Homocoupling of the boronic acid is often exacerbated by the presence of oxygen. To minimize this side reaction:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is set up and runs under an inert atmosphere (e.g., nitrogen or argon).
-
Use a Pd(0) Catalyst Source: Using a Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous as it does not require an in-situ reduction step which can sometimes be inefficient and lead to side reactions.
-
Optimize the Base: The choice of base can influence the rate of homocoupling. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst deactivation by N-heterocycle coordination. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to shield the palladium center.[1] |
| Inefficient oxidative addition of the C-Cl bond. | Increase the reaction temperature. Consider a more active catalyst system.[1] | |
| Significant Protodeborylation | Presence of water and strong base. | Use boronic esters (e.g., pinacol esters) which are more stable. Minimize water content in the reaction. Use a milder base such as K₃PO₄ or Cs₂CO₃. |
| High Levels of Homocoupling | Presence of oxygen. Inefficient reduction of Pd(II) precatalyst. | Thoroughly degas solvents and maintain an inert atmosphere. Use a Pd(0) source like Pd(PPh₃)₄.[1] |
| Dehalogenation of Starting Material | Suboptimal ligand or base. | Screen different phosphine ligands. The choice of base can also influence this side reaction; an empirical approach is often necessary. |
Data on Suzuki Coupling of a 2-Chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine Analog
The following data is for the Suzuki-Miyaura coupling of 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine with (2-chloropyridin-4-yl)boronic acid, which should serve as a good starting point for optimization.[3][4]
| Parameter | Condition | Yield (%) |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Good |
| Pd(OAc)₂ with XPhos | Similar to Pd(PPh₃)₄ | |
| Base | Cs₂CO₃ | Good |
| Solvent | Dioxane | Good |
| Temperature | 150 °C | Good |
Illustrative Data on the Effect of Reaction Parameters on Side Reactions (Based on 2-Chloropyridine Systems)
Please note: This data is compiled from studies on various 2-chloropyridine derivatives and is intended to be illustrative for the Suzuki coupling of 2-chloro-4-(1H-imidazol-2-yl)pyridine.
Table 1: Effect of Ligand on Product Yield and Dehalogenation
| Ligand | Substrate | Product Yield (%) | Dehalogenation (%) |
| PPh₃ | 4-Bromotoluene | 75 | 15 |
| P(t-Bu)₃ | 4-Bromotoluene | 95 | <5 |
| SPhos | 2-Chloropyridine | High | Minimal |
Table 2: Effect of Base on Suzuki Coupling Yield [2]
| Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Na₂CO₃ | DMF/H₂O (1:1) | 80 | 15 | 95 |
| K₂CO₃ | DMF/H₂O (1:1) | 80 | 20 | 92 |
| NaOH | DMF/H₂O (1:1) | 80 | 60 | 70 |
| NaOAc | DMF/H₂O (1:1) | 80 | 60 | 65 |
| Et₃N | DMF/H₂O (1:1) | 80 | 60 | 50 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative [5]
Materials:
-
2-Chloropyridine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloropyridine derivative, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine [3][4]
Materials:
-
2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine (0.775 mmol)
-
(2-chloropyridin-4-yl)boronic acid (0.853 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (40 mg)
-
Cesium carbonate (Cs₂CO₃) (1.16 mmol)
-
Dioxane (5 mL)
-
Inert gas (Argon)
Procedure:
-
Under an argon atmosphere, add 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine, (2-chloropyridin-4-yl)boronic acid, and Cs₂CO₃ to a solution of Pd(PPh₃)₄ in dioxane in a pressure vial.
-
Stir the reaction mixture and heat to 150 °C for 6 hours.
-
Monitor the reaction to completion.
-
Follow a standard aqueous workup and purification by column chromatography to isolate the product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Catalyst Deactivation in Reactions with 2-Chloro-4-(1H-2-imidazolyl)pyridine
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 2-Chloro-4-(1H-2-imidazolyl)pyridine. The information provided herein offers troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and enhance reaction efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound particularly challenging?
A1: The primary difficulty stems from the molecular structure of the substrate itself. It contains two nitrogen-based heterocyclic rings: a pyridine and an imidazole. The Lewis basic nitrogen atoms in both rings can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can form stable, inactive catalyst complexes, effectively poisoning the catalyst and halting or slowing the catalytic cycle.[1] This is a well-documented issue for pyridine-containing substrates, sometimes referred to as the "2-pyridyl problem".[1][2]
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
Low or no conversion: The most obvious sign is the failure of the starting materials to convert to the desired product, even after extended reaction times or at elevated temperatures.[3]
-
Stalled reaction: The reaction may start but then stop before reaching completion, which can be observed through reaction monitoring techniques like TLC, LC-MS, or NMR.
-
Formation of byproducts: Significant formation of side products, such as homocoupled products (from the coupling of two boronic acid/ester molecules) or dehalogenated starting material, can indicate that the desired catalytic cycle is being disrupted.
-
Catalyst precipitation: In palladium-catalyzed reactions, the formation of a black precipitate, known as palladium black, suggests that the active Pd(0) species has agglomerated into an inactive, elemental form. A healthy, active homogeneous catalytic reaction should generally remain in solution.[2]
Q3: What are the primary mechanisms of catalyst deactivation in these reactions?
A3: The main deactivation pathways include:
-
Catalyst Poisoning: As mentioned in Q1, the nitrogen atoms of the pyridine and imidazole moieties can act as inhibitory ligands, binding to the metal center and preventing the coordination of reactants or inhibiting key steps like oxidative addition and reductive elimination.[1]
-
Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, are susceptible to oxidation to phosphine oxides, which can reduce catalytic activity.
-
Thermal Decomposition: At elevated temperatures, the catalyst complex may become unstable and decompose.
-
Impurities: Trace impurities in reagents or solvents (e.g., water, oxygen, sulfur compounds) can act as potent catalyst poisons.[4]
Q4: How can I mitigate catalyst deactivation when working with this compound?
A4: Several strategies can be employed:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs). These ligands can stabilize the metal center, promote the difficult oxidative addition step with the chloro-pyridine, and sterically shield the metal from being inhibited by the substrate's nitrogen atoms.[3][5]
-
Catalyst Choice and Loading: Employing more stable and active pre-catalysts, such as the Buchwald G3 precatalysts, can be beneficial. In some cases, simply increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can help achieve higher conversion, although this is a less ideal solution from a cost and sustainability perspective.
-
Base and Solvent Selection: The choice of base and solvent is critical. For challenging couplings with chloropyridines, stronger bases like potassium phosphate (K₃PO₄) are often more effective than carbonates.[3] Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[4]
-
Use of Additives: In some cases, additives can stabilize the catalyst or facilitate the reaction.
-
Purity of Reagents: Ensure all starting materials, reagents, and solvents are of high purity to avoid introducing catalyst poisons.[4]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low to No Product Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Substrate | 1. Switch to a more robust ligand: Screen bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). These are known to be effective for challenging heterocyclic couplings.[3][5] 2. Use a pre-formed, well-defined catalyst: Modern precatalysts (e.g., Buchwald G3 precatalysts) are often more active and stable than catalysts generated in situ from a simple palladium source like Pd(OAc)₂. |
| Inactive Catalyst/Ligand | 1. Use a fresh batch of catalyst and ligand. 2. Ensure proper storage of reagents under an inert atmosphere. |
| Insufficiently Reactive Conditions | 1. Increase reaction temperature: Monitor for potential byproduct formation or catalyst decomposition at higher temperatures. 2. Switch to a stronger base: If using weaker bases like Na₂CO₃ or K₂CO₃, try a stronger, less nucleophilic base such as K₃PO₄ or Cs₂CO₃.[3] |
| Impure Reagents or Solvents | 1. Use high-purity, anhydrous, and degassed solvents. 2. Purify starting materials to remove potential catalyst poisons. |
| Oxygen Contamination | 1. Ensure rigorous degassing of solvents: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen). 2. Maintain a positive pressure of inert gas throughout the reaction setup and duration. |
Issue 2: Formation of Significant Byproducts
| Byproduct Observed | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid/Ester | Promotion of this side reaction by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state. | 1. Thoroughly degas the reaction mixture. 2. Use a direct Pd(0) source like Pd(PPh₃)₄ or a precatalyst that rapidly forms the active species. 3. Consider adding the aryl halide in a slight excess. |
| Dehalogenation of Starting Material | Reductive cleavage of the C-Cl bond, often favored at higher temperatures or with certain ligand/base combinations. | 1. Lower the reaction temperature and extend the reaction time. 2. Screen different ligands and bases to find a combination that favors the desired cross-coupling pathway. |
| Protodeboronation of Boronic Acid/Ester | Cleavage of the C-B bond, often exacerbated by high temperatures, prolonged reaction times, or the presence of water with certain bases. | 1. Use fresh, high-purity boronic acid/ester. 2. Switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt. 3. Optimize the base and reaction temperature. |
Data Presentation
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of 2-chloropyridine substrates with phenylboronic acid. While not specific to this compound, this data for a closely related substrate class provides a valuable starting point for catalyst selection. Bulky, electron-rich ligands clearly outperform traditional systems.
Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | 6-18 | >85 | 1-3 |
Data is compiled based on typical results for 2-chloropyridine substrates as reported in the literature and technical guides.[3][5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid, using a modern catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Ligand Screening
This protocol outlines a method for rapidly screening different phosphine ligands to identify the optimal choice for your specific reaction.
Procedure:
-
Prepare Stock Solutions: In an inert atmosphere glovebox, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃), this compound, the coupling partner (e.g., a boronic ester), and a non-nucleophilic internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen anhydrous, degassed solvent. Prepare a slurry of the base (e.g., K₃PO₄) in the same solvent.
-
Ligand Dosing: Dispense the individual phosphine ligands into separate wells of a 96-well reaction block or into individual reaction vials. Typically, a 1:1 to 2:1 ligand-to-palladium ratio is used.
-
Reagent Addition: Using a liquid handler or multichannel pipette, add the stock solutions to each well/vial in the following order: palladium precursor, this compound, coupling partner, and internal standard.
-
Initiate Reaction: Add the base slurry to each well/vial to start the reactions.
-
Reaction Execution: Seal the reaction block or vials and place on a heating block at the desired temperature for a set period (e.g., 4 hours).
-
Quenching and Analysis: After the specified time, cool the block to room temperature and quench each reaction with a small amount of water or solvent. Dilute the samples and analyze by LC-MS or GC-MS to determine the relative conversion to product in each reaction.
Protocol 3: Monitoring Reaction Kinetics by ¹H NMR to Diagnose Deactivation
This protocol allows for the quantitative monitoring of a reaction to determine if and when catalyst deactivation occurs.
Procedure:
-
Reaction Setup: Set up the reaction as described in Protocol 1, but include a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) that has a distinct, non-overlapping signal in the ¹H NMR spectrum.
-
Sampling: At regular time intervals (e.g., every 15-30 minutes), carefully and quickly withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture under a positive pressure of inert gas.
-
Sample Preparation: Immediately quench the aliquot by diluting it in a vial with cold, deuterated solvent (e.g., CDCl₃) and filter it through a small plug of silica gel in a Pasteur pipette to remove the palladium catalyst and inorganic salts.
-
Data Acquisition: Acquire a ¹H NMR spectrum for each quenched sample.
-
Data Analysis: Integrate the signals corresponding to the starting material, product, and the internal standard. Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard.
-
Interpretation: Plot the concentration of the product versus time. A healthy reaction will show a steady increase in product formation until the starting material is consumed. If the reaction stalls and the product concentration plateaus before the starting material is fully consumed, this is a strong indication of catalyst deactivation.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting catalyst deactivation.
Caption: A decision tree for troubleshooting low reaction conversion.
Caption: Common catalyst deactivation mechanisms.
References
Technical Support Center: Optimizing Base Selection for 2-Chloro-4-(1H-imidazol-2-yl)pyridine Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing base selection in cross-coupling reactions involving 2-chloro-4-(1H-imidazol-2-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for 2-chloro-4-(1H-imidazol-2-yl)pyridine?
The most common palladium-catalyzed cross-coupling reactions for this substrate are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.[1]
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[2][3]
Q2: Why is base selection critical for the cross-coupling of this substrate?
The choice of base is crucial for several reasons:
-
Activation of the Coupling Partner: In Suzuki-Miyaura reactions, the base activates the organoboron species, facilitating transmetalation.[4]
-
Catalyst Activity: The base can influence the stability and activity of the palladium catalyst. The imidazole and pyridine moieties in the substrate can coordinate to the palladium center, potentially inhibiting the reaction (the "2-pyridyl problem"). The right base can mitigate this effect.[5][6]
-
Side Reactions: An inappropriate base can lead to side reactions such as hydrolysis of the starting material or coupling partner, or decomposition of the catalyst.
-
Substrate Compatibility: The unprotected N-H on the imidazole ring can be deprotonated by a strong base, which may affect the reaction outcome.
Q3: Which bases are generally recommended for Suzuki-Miyaura coupling with 2-chloro-4-(1H-imidazol-2-yl)pyridine?
For Suzuki-Miyaura coupling of 2-chloropyridine derivatives, inorganic bases are often preferred. Cesium carbonate (Cs₂CO₃) has been shown to be effective for the coupling of the closely related 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine.[7] Other commonly used bases that should be considered for screening include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[4][8] Organic bases like triethylamine (TEA) are generally less effective in these systems.[4][8]
Q4: What are the recommended bases for Buchwald-Hartwig amination with this substrate?
For Buchwald-Hartwig amination, a common choice of base is sodium tert-butoxide (NaOt-Bu). However, its high basicity may not be compatible with all functional groups. Other bases to consider include lithium bis(trimethylsilyl)amide (LHMDS), which can be more tolerant of protic functional groups, and cesium carbonate (Cs₂CO₃).[9]
Q5: What bases are suitable for the Sonogashira coupling of 2-chloro-4-(1H-imidazol-2-yl)pyridine?
Sonogashira couplings are typically carried out in the presence of an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[3][10]
Troubleshooting Guides
Low to No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution |
| Catalyst Inactivation (Pyridine/Imidazole Coordination) | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to stabilize the active palladium species.[5][6] Consider using a pre-formed palladium catalyst.[5] |
| Incorrect Base Selection | Screen a panel of bases. Start with Cs₂CO₃ or K₃PO₄. Ensure the base is anhydrous and of high purity. |
| Poor Transmetalation | The choice of base is critical for activating the boronic acid.[6] Stronger bases like K₃PO₄ may be more effective than weaker ones like Na₂CO₃. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents to minimize hydrolysis of the boronic acid.[6] Consider using a more stable boronate ester (e.g., a pinacol ester).[5] |
| Catalyst Decomposition | Thoroughly degas all solvents to remove oxygen, which can deactivate the palladium catalyst.[5] |
Poor Performance in Buchwald-Hartwig Amination
| Possible Cause | Suggested Solution |
| Incompatible Base | If using a strong base like NaOt-Bu, ensure it is compatible with other functional groups on your substrates. If not, consider a weaker base like Cs₂CO₃.[9] |
| Ligand Choice | Different generations of Buchwald-Hartwig ligands are optimized for different types of amines. Ensure your chosen ligand is appropriate for your specific amine coupling partner.[1] |
| N-H Deprotonation of Imidazole | The unprotected N-H of the imidazole can interfere with the reaction. While some protocols work with the unprotected form, N-protection (e.g., with a MOM or SEM group) can sometimes improve yields and consistency.[5] |
Data Presentation
Table 1: Representative Base Screening for Suzuki-Miyaura Coupling of 2-Chloro-4-(1H-imidazol-2-yl)pyridine with Phenylboronic Acid *
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 78 |
| 3 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 16 | 65 |
| 4 | Na₂CO₃ | Toluene/H₂O (10:1) | 100 | 16 | 55 |
| 5 | TEA | Toluene | 100 | 24 | <10 |
*Data is illustrative and based on general principles for similar substrates.[4][7] Actual yields are highly dependent on the specific reaction conditions and coupling partners.
Table 2: pKa Values of Common Bases and their Conjugate Acids
| Base | Conjugate Acid | pKa in H₂O | pKa in DMSO |
| Cs₂CO₃ | HCO₃⁻ | 10.3 | 11.6 |
| K₃PO₄ | HPO₄²⁻ | 12.3 | - |
| K₂CO₃ | HCO₃⁻ | 10.3 | 11.6 |
| Na₂CO₃ | HCO₃⁻ | 10.3 | 11.6 |
| TEA | Et₃NH⁺ | 10.8 | 9.0 |
| NaOt-Bu | t-BuOH | 16.5 | 32.2 |
pKa values are approximate and can vary with conditions.[11][12][13]
Experimental Protocols
General Protocol for Base Screening in Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.[4][5]
Materials:
-
2-Chloro-4-(1H-imidazol-2-yl)pyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (2.0 mmol)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, 10 mL)
Procedure:
-
To a flame-dried reaction vessel, add 2-chloro-4-(1H-imidazol-2-yl)pyridine, the arylboronic acid, the palladium catalyst, and the selected base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for optimizing cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. scribd.com [scribd.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Purification of 2-Chloro-4-(1H-imidazol-2-yl)pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Chloro-4-(1H-imidazol-2-yl)pyridine. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 2-Chloro-4-(1H-imidazol-2-yl)pyridine?
A1: Based on the synthesis of structurally related compounds, potential impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyridine or imidazole rings.
-
Isomeric Products: Formation of constitutional isomers is possible depending on the reaction conditions during the imidazole ring formation.[1]
-
Over-reaction Products: Side reactions could potentially lead to the formation of bis-imidazole species.[1]
-
Side-Products from Reagents: For instance, reactions involving glyoxal for imidazole synthesis can sometimes lead to quinoxaline-type byproducts.[1]
-
Degradation Products: The product may degrade under certain conditions of heat, light, or pH.[2]
Q2: What analytical techniques are recommended for assessing the purity of 2-Chloro-4-(1H-imidazol-2-yl)pyridine?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for quantifying the purity of the target compound and detecting impurities.[3][4]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and qualitatively assessing the purity of fractions during purification.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify the main product and characterize impurities.
-
Mass Spectrometry (MS), including LC-MS and GC-MS: These techniques are invaluable for determining the molecular weight of the product and its impurities, aiding in their identification.[3]
Q3: What are the primary methods for purifying crude 2-Chloro-4-(1H-imidazol-2-yl)pyridine?
A3: The main purification techniques for this type of compound are:
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the target compound from impurities with different polarities.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly efficient purification method.[1]
-
Acid-Base Extraction: The basic nature of the imidazole and pyridine rings allows for purification using acid-base extraction to separate the product from non-basic impurities.[1][5]
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Symptom: HPLC or TLC analysis of the crude product shows multiple spots or peaks of significant intensity.
Possible Causes & Troubleshooting Steps:
-
Incomplete Reaction:
-
Verify Stoichiometry: Ensure the correct molar ratios of reactants were used.
-
Reaction Time and Temperature: The reaction may require longer duration or adjusted temperatures for completion. Monitor progress by TLC or HPLC.[1]
-
-
Side Reactions:
-
Degradation:
-
If the product is sensitive to heat or light, consider running the reaction at a lower temperature and protecting it from light.
-
Issue 2: Difficulty with Column Chromatography Separation
Symptom: Poor separation of the desired product from an impurity on a silica gel column.
Possible Causes & Troubleshooting Steps:
-
Inappropriate Solvent System:
-
TLC Optimization: Systematically test different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) on a TLC plate to find a system that provides good separation (difference in Rf values) between the product and the impurity.[1]
-
Gradient Elution: If a single solvent system is ineffective, a gradient elution from a less polar to a more polar solvent system might be necessary.
-
-
Compound Streaking on the Column:
-
Acidity/Basicity: The basic nature of the compound might cause it to interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can often resolve this issue.
-
Issue 3: Product Oiling Out During Recrystallization
Symptom: The dissolved product separates as an oil instead of forming crystals upon cooling.
Possible Causes & Troubleshooting Steps:
-
Solvent Choice: The solvent may be too good a solvent for the compound, or the polarity difference between the hot and cold solvent may not be optimal.
-
Try a Different Solvent: Experiment with various solvents or solvent mixtures. Good solvent systems for recrystallization often include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[6]
-
-
Cooling Rate: Cooling the solution too quickly can promote oiling out.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.
-
-
Purity of the Crude Product: Highly impure samples are more prone to oiling out.
-
Pre-purification: Consider a preliminary purification step like a quick filtration through a plug of silica gel or an acid-base extraction before attempting recrystallization.
-
Data Presentation
The following tables present illustrative data for typical purification outcomes. Note: This data is hypothetical and for guidance purposes only. Actual results will vary based on experimental conditions.
Table 1: Comparison of Purification Methods
| Purification Method | Purity (by HPLC) | Yield (%) | Key Impurity Profile |
| Crude Product | 75% | - | Unreacted starting material (10%), Isomer A (8%), Unknowns (7%) |
| Column Chromatography | >98% | 65% | Unreacted starting material (<0.5%), Isomer A (<1%) |
| Recrystallization | >99% | 50% (from crude) | Unreacted starting material (<0.1%), Isomer A (<0.5%) |
| Acid-Base Extraction | 90% | 80% | Isomer A (7%), Other basic impurities may co-extract |
Table 2: Illustrative Column Chromatography Conditions
| Stationary Phase | Mobile Phase | Gradient | Flow Rate | Typical Rf of Product |
| Silica Gel 60 | Dichloromethane/Methanol | 100:0 to 95:5 over 20 column volumes | 20 mL/min (for a medium-sized column) | 0.3 in 98:2 DCM/MeOH |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Dissolution: In a larger flask, add the chosen solvent to the crude product and heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excessive amount.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, allow the flask to stand undisturbed.
-
Cooling: Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its protonated salt.[5]
-
Separation: Separate the aqueous layer containing the product from the organic layer containing non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (check with pH paper). The product should precipitate out of the solution.[5]
-
Extraction/Filtration: If the product precipitates as a solid, it can be collected by filtration. If it remains dissolved or oils out, extract it back into an organic solvent.[5]
-
Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of 2-Chloro-4-(1H-imidazol-2-yl)pyridine.
Caption: Troubleshooting decision tree for low product purity.
References
effect of temperature on 2-Chloro-4-(1H-2-imidazolyl)pyridine reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-(1H-2-imidazolyl)pyridine. The following information addresses common challenges and the critical role of temperature in reaction outcomes for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using this compound in cross-coupling reactions?
A1: Researchers often face challenges related to the "2-pyridyl problem". The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition and lower reaction efficiency. Additionally, 2-pyridyl boron reagents, often used in Suzuki-Miyaura coupling, can be unstable and prone to protodeboronation, reducing the yield of the desired product. Careful optimization of reaction conditions, including temperature, ligand, and base, is crucial to mitigate these issues.
Q2: How does temperature generally affect the outcome of Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate?
A2: Temperature is a critical parameter. Insufficient temperature can lead to low or no conversion. Conversely, excessively high temperatures can promote the formation of side products, such as homocoupled products or decomposition of the starting material or product.[1][2] The optimal temperature is highly dependent on the specific coupling partners, catalyst system, and solvent used.
Q3: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the likely causes and how can I improve it?
A3: Low yields in Suzuki-Miyaura reactions involving this substrate can stem from several factors:
-
Catalyst Inactivity: Ensure your palladium catalyst and ligands are fresh and properly handled. Solvents should be thoroughly degassed to prevent catalyst oxidation.
-
Protodeboronation of the Boronic Acid/Ester: This side reaction consumes the coupling partner. Using anhydrous solvents and a suitable base can minimize this.
-
Suboptimal Temperature: The reaction may require heating to proceed at an adequate rate. A temperature screen is recommended to find the optimal balance between reaction rate and side product formation. For some chloro-heteroaryl couplings, temperatures around 100°C have been found to be optimal, while other systems may require up to 150°C.[1][3]
Q4: I am observing significant byproduct formation in my Buchwald-Hartwig amination. What are common side reactions and how can I minimize them?
A4: Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation of the starting material and the formation of undesired isomers if the amine coupling partner has multiple reactive sites. Temperature control is key; while higher temperatures (e.g., 80-150°C) are often necessary, they can also accelerate side reactions.[4][5] Screening different ligands and bases can also significantly improve selectivity and yield.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Inefficient transmetalation. | 1. Use fresh catalyst and ligand; ensure solvents are rigorously degassed. 2. Gradually increase the reaction temperature in 10-20°C increments (e.g., from 80°C to 120°C). 3. Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃) or a different boronic acid derivative (e.g., a boronate ester). |
| Significant Byproduct Formation (e.g., Homocoupling) | 1. Presence of oxygen. 2. Excessively high temperature. | 1. Improve inert atmosphere techniques (e.g., use a glovebox, thoroughly sparge solvents with argon). 2. Lower the reaction temperature. For a similar substrate, an increase from 100°C to 120°C led to more side products.[1][2] |
| Protodeboronation of Boronic Acid | 1. Presence of water. 2. Inappropriate base. | 1. Use anhydrous solvents and reagents. 2. Use a non-aqueous base or a base that does not generate significant amounts of water upon reaction. |
Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Catalyst inhibition by the substrate. 2. Inappropriate ligand. 3. Insufficient temperature. | 1. Use a higher catalyst loading or a more robust catalyst system. 2. Screen different phosphine ligands (e.g., XPhos, SPhos). 3. Increase the reaction temperature. Reactions are often run between 80°C and 150°C.[4][5] |
| Hydrodehalogenation of Starting Material | 1. Presence of a hydrogen source. 2. Side reaction pathway of the catalyst. | 1. Ensure anhydrous conditions. 2. Optimize the ligand and base combination to favor the desired C-N bond formation. |
| Poor Selectivity with Multi-functional Amines | 1. Steric and electronic effects. | 1. Lowering the reaction temperature may improve selectivity. 2. Choose a bulkier ligand to direct the reaction to the less sterically hindered site. |
Data on Temperature Effects
Table 1: Temperature Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1][2]
| Entry | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 | 60 | 20 | <10 |
| 2 | 80 | 20 | 45 |
| 3 | 100 | 15 | 81 |
| 4 | 120 | 20 | 75 (with side products) |
| 5 | 140 | 20 | 70 (with increased side products) |
Note: Higher temperatures (120°C and 140°C) did not improve the yield and led to the formation of the 2,4-diphenylpyrimidine side product.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure for the Suzuki-Miyaura coupling of a chloro-heteroaryl compound and should be optimized for this compound.
-
Reagent Preparation: In a reaction vessel, combine this compound (1 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as Cs₂CO₃ (2 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 100°C is recommended based on analogue studies) and stir.[1][2] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This is a general procedure for the Buchwald-Hartwig amination and should be optimized for the specific substrate and amine.
-
Reagent Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas.
-
Addition of Reactants and Solvent: Under the inert atmosphere, add this compound (1 eq.), the amine (1.2 eq.), and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the desired temperature (a range of 80-110°C is a good starting point for conventional heating, while microwave conditions may require up to 150°C).[4][5] Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: A logical diagram for troubleshooting common issues in cross-coupling reactions.
References
Technical Support Center: Phosphine Ligand Selection for Cross-Coupling Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of SPhos and XPhos ligands in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural differences between SPhos and XPhos, and how do they influence their reactivity?
A1: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are both bulky, electron-rich monophosphine ligands crucial for various cross-coupling reactions.[1][2] The primary structural difference lies in the substituents on the biphenyl backbone. SPhos possesses two methoxy groups at the 2' and 6' positions, while XPhos has three isopropyl groups at the 2', 4', and 6' positions.[2][3] These differences in steric bulk and electron-donating properties significantly impact catalytic activity.[4] XPhos is generally considered more sterically hindered than SPhos. This increased bulk can be advantageous in promoting reductive elimination, the final step of the catalytic cycle, and can help to prevent catalyst decomposition pathways.
Q2: When should I choose SPhos over XPhos, and vice versa?
A2: The choice between SPhos and XPhos is highly dependent on the specific substrates and the desired transformation.
-
Choose SPhos for:
-
Suzuki-Miyaura couplings involving sterically hindered aryl and heteroaryl chlorides. SPhos has demonstrated high activity for these substrates, often at room temperature.[2][3]
-
Reactions where the stabilization of monoligated Pd(0) species is critical. The structure of SPhos is believed to effectively stabilize these highly reactive intermediates.[3]
-
Aqueous Suzuki-Miyaura couplings. A sulfonated, water-soluble version of SPhos is available and highly effective in aqueous media.[3]
-
-
Choose XPhos for:
-
Buchwald-Hartwig amination of aryl chlorides and tosylates. Palladium complexes of XPhos show high activity for these transformations.[3]
-
Coupling of sterically demanding substrates in Buchwald-Hartwig amination. The significant steric bulk of XPhos can be beneficial in these cases.
-
Negishi and Sonogashira coupling reactions. XPhos has proven to be an efficient ligand for these C-C bond-forming reactions.[3]
-
Q3: I am getting low to no yield in my Suzuki-Miyaura coupling. What are the first troubleshooting steps?
A3: When a Suzuki-Miyaura coupling fails, a systematic check of the reaction parameters is essential. Here are the initial steps:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the degradation of the palladium catalyst and the homocoupling of boronic acids.
-
Reagent Purity: Verify the purity of your aryl halide, boronic acid/ester, and base. Impurities can inhibit the catalyst.
-
Solvent Degassing: Use anhydrous and thoroughly degassed solvents.
-
Catalyst Activity: If you are not using a pre-formed catalyst (e.g., XPhos Pd G3), ensure that the active Pd(0) species is being generated. Consider pre-stirring the palladium source and ligand.
-
Base Selection: The choice of base is critical. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).
-
Temperature: Increasing the reaction temperature can overcome the activation energy for difficult couplings.
Q4: Can I use the same conditions for both SPhos and XPhos?
A4: While the general conditions for cross-coupling reactions using SPhos and XPhos are similar (e.g., use of a palladium precursor, a base, and an aprotic solvent), the optimal conditions may vary. It is always recommended to perform a small-scale screen to optimize parameters such as the palladium-to-ligand ratio, base, solvent, and temperature for your specific substrate combination.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a pre-formed catalyst like SPhos or XPhos Pd G3/G4 to ensure efficient generation of the active Pd(0) species.[5] If using a Pd(II) source, consider a pre-activation step by stirring with the ligand before adding substrates.[5] |
| Poor choice of ligand for the substrate | For sterically hindered aryl chlorides in Suzuki couplings, SPhos is often a good starting point.[2][3] For challenging Buchwald-Hartwig aminations, XPhos may be more effective.[3] | |
| Inappropriate base | For difficult couplings, switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[1] | |
| Presence of oxygen | Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas. | |
| Formation of Byproducts (e.g., Homocoupling, Protodeboronation) | Catalyst decomposition | Increase the ligand-to-palladium ratio to better stabilize the catalytic species. |
| Water content | While some water is often necessary for Suzuki couplings, excess water can lead to protodeboronation.[5] Ensure the use of anhydrous solvents and control the amount of aqueous base added. | |
| Reaction Stalls Before Completion | Catalyst deactivation | Lower catalyst loadings can sometimes be beneficial for catalyst stability over the course of the reaction. Consider adding a second portion of the catalyst. |
| Product inhibition | Dilute the reaction mixture by adding more solvent. |
Data Presentation
Table 1: Performance of SPhos and XPhos in Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 2 | 98 |
| 3 | 2-Chloro-N-phenylaniline | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 92 |
| 4 | 2-Chloro-N-phenylaniline | Phenylboronic acid | XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 90 |
Data compiled from various sources for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Performance of SPhos and XPhos in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 96 |
| 2 | 4-Bromotoluene | Aniline | SPhos | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 24 | 98 |
| 3 | 2-Bromotoluene | n-Hexylamine | XPhos | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 24 | 95 |
| 4 | 2-Bromotoluene | n-Hexylamine | SPhos | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 24 | 93 |
Data compiled from various sources for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Phosphine ligand (SPhos or XPhos) (1.1-1.5 equiv relative to Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water (if using an aqueous base solution)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid/ester, and base under an inert atmosphere (Argon or Nitrogen).
-
In a separate vial, prepare the catalyst system by dissolving the palladium source and the phosphine ligand (SPhos or XPhos) in a small amount of the reaction solvent. Stir for 5-10 minutes at room temperature to allow for pre-formation of the active catalyst. If using a pre-catalyst, this step is not necessary.
-
Add the catalyst solution (or the solid pre-catalyst) to the reaction vessel.
-
Add the degassed solvent, and if applicable, degassed water, via syringe.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination of an aryl halide with an amine. Optimization of the ligand, base, solvent, and temperature is often required.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Phosphine ligand (SPhos or XPhos) (1.1-1.5 equiv relative to Pd)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, K₃PO₄) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium source, the phosphine ligand (SPhos or XPhos), and the base under an inert atmosphere.
-
Add the anhydrous, degassed solvent and stir the mixture for 5-10 minutes at room temperature to allow for catalyst activation.
-
Add the aryl halide and the amine to the reaction mixture.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Ligand selection workflow for Suzuki-Miyaura and Buchwald-Hartwig couplings.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Chloro-4-(1H-imidazol-2-yl)pyridine Derivatives
For researchers and drug development professionals, the quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor. Among the myriad of heterocyclic compounds, 2-Chloro-4-(1H-imidazol-2-yl)pyridine derivatives have emerged as a promising scaffold, demonstrating significant potential in oncology and other therapeutic areas. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data and detailed protocols, to aid in the evaluation and advancement of these compounds in drug discovery pipelines.
The core structure of 2-Chloro-4-(1H-imidazol-2-yl)pyridine has proven to be a versatile template for the design of potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. This guide will delve into the anticancer and kinase inhibitory activities of these derivatives, presenting a comparative analysis with established drugs and alternative compounds.
Anticancer Activity: A Promising New Frontier
Derivatives of 2-Chloro-4-(1H-imidazol-2-yl)pyridine have demonstrated significant in vitro and in vivo anticancer activity across a range of cancer cell lines. Notably, a series of these compounds, designed as analogues of the multi-kinase inhibitor Sorafenib, have shown potent antiproliferative effects.
Comparative Antiproliferative Activity
The following table summarizes the in vitro cytotoxic activity of representative 2-Chloro-4-(1H-imidazol-2-yl)pyridine derivatives against various cancer cell lines, with their half-maximal inhibitory concentrations (IC50) compared to the standard of care, Sorafenib.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | GI50 (µM) | Reference Compound | Reference IC50/GI50 (µM) |
| CLW14 | A375 (Melanoma) | 4.26 | - | Sorafenib | - |
| CLW27 | A375 (Melanoma) | 2.93 | - | Sorafenib | - |
| Quinazoline-chalcone 14g | K-562 (Leukemia) | - | 0.622 | Adriamycin | - |
| Quinazoline-chalcone 14g | RPMI-8226 (Leukemia) | - | - | Adriamycin | - |
| Quinazoline-chalcone 14g | HCT-116 (Colon Cancer) | - | 1.81 | Adriamycin | - |
| Pyrimidodiazepine 16c | Various (NCI-60 panel) | - | - | Adriamycin | 10-fold less potent |
| IP-5 | HCC1937 (Breast Cancer) | 45 | - | - | - |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | - | - | - |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. GI50: The concentration of a drug that is required for 50% inhibition of cell growth.
The data clearly indicates that derivatives like CLW14 and CLW27 exhibit potent activity against melanoma cells, with IC50 values in the low micromolar range, comparable to Sorafenib[1][2]. Furthermore, quinazoline-based derivatives have demonstrated high antiproliferative activity against leukemia and colon cancer cell lines[3]. In vivo studies on xenograft nude mice models have further corroborated these findings, showing significant tumor growth suppression by compounds CLW14 and CLW27[1].
Kinase Inhibition: Targeting the Engines of Cancer
The primary mechanism through which many 2-Chloro-4-(1H-imidazol-2-yl)pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a central role in signal transduction pathways that control cell growth, proliferation, and survival.
BRAF Kinase Inhibition
The RAF/MEK/ERK pathway is a critical signaling cascade that is frequently mutated in cancer. Sorafenib, a known BRAF inhibitor, serves as a benchmark for comparison. The 2-(1H-imidazol-2-yl) pyridine derivatives were specifically designed as potential BRAF inhibitors[1].
CDK9 Inhibition
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and a promising target in cancer therapy. Imidazo[1,2-a]pyridine derivatives have been identified as potent CDK9 inhibitors[4].
| Compound ID | Target Kinase | IC50 (nM) |
| LB-1 | CDK9 | 9.22 |
Compound LB-1, an imidazole[1,2-a] pyridine derivative, demonstrated highly selective and potent inhibition of CDK9 with an IC50 in the nanomolar range, suggesting its potential for development as a targeted anticancer agent[5].
Aurora Kinase Inhibition
Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Imidazo[4,5-b]pyridine-based compounds have been developed as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, particularly for the treatment of Acute Myeloid Leukemia (AML)[6][7].
| Compound ID | Target Kinase | Kd (nM) |
| 27e | Aurora-A | 7.5 |
| 27e | Aurora-B | 48 |
| 27e | FLT3 | 6.2 |
Compound 27e, a 6-chloro-imidazo[4,5-b]pyridine derivative, potently inhibits both Aurora and FLT3 kinases, highlighting the potential of this scaffold for developing dual-target inhibitors[8].
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols used in the biological screening of 2-Chloro-4-(1H-imidazol-2-yl)pyridine derivatives.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 2-Chloro-4-(1H-imidazol-2-yl)pyridine derivatives) and a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Kinase Inhibition Assays (e.g., ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together in a microplate well.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the produced ADP into ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The amount of luminescence is proportional to the amount of ADP produced and inversely proportional to the kinase activity. The percent inhibition is calculated, and the IC50 value is determined from a dose-response curve[7].
BRAF V600E Kinase Assay
A specific protocol for assessing BRAF V600E inhibition often involves a radiometric assay or a luminescence-based assay like the Kinase-Glo® MAX assay[6].
-
Reaction Setup: The assay is typically performed in a 384-well plate containing the BRAF V600E enzyme, a specific substrate, ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes).
-
Detection: For a radiometric assay, [γ-³³P]ATP is used, and the incorporation of the radioactive phosphate into the substrate is measured. For the Kinase-Glo® MAX assay, the remaining ATP is quantified via a luciferase-based reaction.
-
Data Analysis: The kinase activity is determined by measuring the signal, and the percentage of inhibition is calculated for each compound concentration to determine the IC50 value[9][10].
Conclusion
The 2-Chloro-4-(1H-imidazol-2-yl)pyridine scaffold represents a highly promising starting point for the development of novel anticancer agents and targeted kinase inhibitors. The derivatives discussed in this guide have demonstrated potent in vitro and in vivo efficacy, with some compounds exhibiting activity comparable or superior to existing drugs. The detailed experimental protocols provided offer a foundation for researchers to further investigate and optimize these promising molecules. The continued exploration of this chemical space, guided by a deeper understanding of the structure-activity relationships and the intricate signaling pathways involved, holds the potential to deliver next-generation therapeutics for the treatment of cancer and other debilitating diseases.
References
- 1. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. DSpace [repository.icr.ac.uk]
A Comparative Guide to the Efficacy of 2-Chloro-4-(1H-2-imidazolyl)pyridine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-chloro-4-(1H-2-imidazolyl)pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various biological targets. Analogs of this core structure have been investigated for a range of therapeutic applications, with a notable emphasis on the inhibition of protein kinases, which play a crucial role in cellular signaling pathways implicated in diseases such as cancer and inflammation. This guide provides a comparative analysis of the efficacy of a series of analogs based on the closely related imidazo[4,5-b]pyridine scaffold, due to a lack of publicly available, direct comparative studies on a series of this compound analogs. The presented data on imidazo[4,5-b]pyridine derivatives offers valuable insights into the structure-activity relationships (SAR) that are likely to inform the design and development of novel this compound-based therapeutics.
Comparative Efficacy of Imidazo[4,5-b]pyridine Analogs as Kinase Inhibitors
The following table summarizes the in vitro activity of a series of imidazo[4,5-b]pyridine derivatives against Aurora A kinase and their antiproliferative effects on the SW620 human colon carcinoma cell line. The data highlights the impact of substitutions at the R² position of the imidazo[4,5-b]pyridine core on biological activity.
| Compound ID | R² Substituent | Aurora A IC₅₀ (μM) | SW620 GI₅₀ (μM) |
| 22a | 1-Methyl-1H-imidazol-5-yl | 0.046 | 0.501 |
| 22b | 1-Ethyl-1H-pyrazol-4-yl | 0.024 | 0.288 |
| 22c | 1-Isopropyl-1H-pyrazol-4-yl | 0.019 | 0.178 |
| 22d | 1,3-Dimethyl-1H-pyrazol-4-yl | 0.015 | 0.158 |
| 22e | 1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl | 0.011 | 0.141 |
Data sourced from: "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia."
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of further investigations.
Aurora A Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the compounds against the Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
ATP (Adenosine triphosphate)
-
Fluorescently labeled peptide substrate (e.g., Kemptide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
Microplate reader capable of fluorescence detection
Procedure:
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
In a 384-well microplate, the Aurora A enzyme, fluorescently labeled peptide substrate, and test compound are combined in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., 10 mM EDTA).
-
The degree of peptide phosphorylation is determined by measuring the change in fluorescence intensity using a microplate reader.
-
IC₅₀ values are calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (SW620)
Objective: To assess the antiproliferative activity of the compounds against the SW620 human colon carcinoma cell line.
Materials:
-
SW620 human colon carcinoma cell line
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white microplates
-
Luminometer
Procedure:
-
SW620 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The plates are shaken for 2 minutes to lyse the cells and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a luminometer.
-
GI₅₀ (concentration for 50% growth inhibition) values are calculated by normalizing the data to the vehicle control and fitting to a dose-response curve.
Visualizations
Hypothetical Kinase Inhibition Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound analogs acting as kinase inhibitors. Inhibition of a key kinase in the pathway can block downstream signaling, leading to a therapeutic effect such as the inhibition of cancer cell proliferation.
Caption: Hypothetical signaling pathway modulated by a kinase inhibitor.
Experimental Workflow for Kinase Inhibitor Screening
This diagram outlines the general workflow for the screening and evaluation of potential kinase inhibitors, from initial compound synthesis to in vitro and cell-based assays.
Caption: General workflow for screening kinase inhibitors.
Disclaimer: The data presented in this guide is for a series of imidazo[4,5-b]pyridine analogs and is intended to provide insights into the potential structure-activity relationships for the this compound scaffold. Further direct comparative studies on a series of this compound analogs are required to definitively establish their efficacy and SAR.
validation of anticancer properties of compounds from 2-Chloro-4-(1H-2-imidazolyl)pyridine.
For Researchers, Scientists, and Drug Development Professionals
The development of novel small molecules for cancer therapy is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing imidazole and pyridine scaffolds, have garnered significant attention due to their diverse biological activities. This guide provides a comparative analysis of the anticancer properties of various compounds derived from or related to the 2-(1H-imidazol-2-yl)pyridine core structure, a close analog of the specified 2-Chloro-4-(1H-2-imidazolyl)pyridine. The data presented herein is collated from recent preclinical studies and aims to provide a clear, objective comparison to aid in drug discovery and development efforts.
In Vitro Anticancer Activity: A Comparative Analysis
A range of imidazole-pyridine derivatives has been synthesized and evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole-Pyridine Hybrids | 5a | H1299 (Lung) | <30 | [1] |
| 5d | H1299 (Lung) | <30 | [1] | |
| 5e | H1299 (Lung) | <30 | [1] | |
| 5f | H1299 (Lung) | <30 | [1] | |
| 5a | HCT116 (Colon) | <30 | [1] | |
| 5d | HCT116 (Colon) | <30 | [1] | |
| 5e | HCT116 (Colon) | <30 | [1] | |
| 5f | HCT116 (Colon) | <30 | [1] | |
| 5d | HepG2 (Liver) | Most Active | [1][2] | |
| 5d | HUH-7 (Liver) | Most Active | [1][2] | |
| 5d | PLC/PRF/5 (Liver) | Most Active | [1][2] | |
| Sorafenib Derivatives | CLW14 | A375 (Melanoma) | 4.26 | [3] |
| CLW27 | A375 (Melanoma) | 2.93 | [3] | |
| Imidazo[1,2-a]pyridines | IP-5 | HCC1937 (Breast) | 45 | [4][5] |
| IP-6 | HCC1937 (Breast) | 47.7 | [4][5] | |
| IP-7 | HCC1937 (Breast) | 79.6 | [4][5] | |
| 1,2,4-Triazole-Pyridine Hybrids | TP6 | B16F10 (Melanoma) | 41.12 | [6] |
| TP1-TP7 (Range) | B16F10 (Melanoma) | 41.12 - 61.11 | [6] |
In Vivo Antitumor Efficacy
Select compounds with promising in vitro activity have been advanced to in vivo studies using xenograft models in mice. This provides a more clinically relevant assessment of a compound's potential.
| Compound Class | Specific Compound | Animal Model | Dose | Tumor Growth Inhibition (%) | Reference |
| Sorafenib Derivatives | CLW14 | A375 Xenograft | 50 mg/kg | 35.68 | [3] |
| CLW27 | A375 Xenograft | 50 mg/kg | 42.50 | [3] |
Mechanisms of Action & Signaling Pathways
Understanding the mechanism by which these compounds exert their anticancer effects is crucial for their development. Studies have implicated several key signaling pathways.
-
BRAF Kinase Inhibition : Derivatives of 2-(1H-imidazol-2-yl)pyridine, such as CLW14 and CLW27, have been specifically designed as potential inhibitors of BRAF kinase, a key protein in the MAPK/ERK signaling pathway often mutated in melanoma.[3]
-
GSK-3β Inhibition : Computational analyses suggest that certain imidazole-pyridine hybrids exhibit a strong binding affinity for Glycogen Synthase Kinase-3β (GSK-3β).[1][2] This protein is implicated in various cellular processes, including proliferation and survival, and is a therapeutic target in liver cancer.[1][2]
-
PI3K/AKT/mTOR Pathway Inhibition : Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway.[7][8] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Treatment with these compounds can lead to decreased levels of phosphorylated AKT (pAKT).[4][5]
-
Induction of Apoptosis and Cell Cycle Arrest : A common outcome of treatment with these compounds is the induction of programmed cell death (apoptosis) and arrest of the cell cycle. For instance, some imidazo[1,2-a]pyridines have been shown to upregulate p53 and p21, leading to cell cycle arrest, and activate caspases 7 and 8, key executioners of the extrinsic apoptosis pathway.[4][5]
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the referenced literature.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation : The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is essential for studying signaling pathways.
-
Cell Lysis : After treatment with the test compounds, cells are washed with PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein (e.g., pAKT, p53, Caspase-8) overnight at 4°C.
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection : The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imager. A loading control (e.g., β-actin or GAPDH) is used to confirm equal protein loading.
In Vivo Xenograft Study
This method evaluates the antitumor efficacy of a compound in a living organism.
-
Cell Implantation : Human cancer cells (e.g., A375 melanoma cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth : The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : The mice are randomly assigned to treatment and control groups. The treatment group receives the test compound (e.g., CLW27 at 50 mg/kg) via a specific route (e.g., intragastric administration), while the control group receives the vehicle.
-
Monitoring : Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (length x width²)/2.
-
Endpoint : The study is concluded after a predetermined period or when tumors in the control group reach a specific size.
-
Analysis : The tumors are excised and weighed. The tumor growth inhibition (TGI) percentage is calculated to determine the efficacy of the compound.
References
- 1. Imidazole-pyridine hybrids as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Imidazole-Containing Pyridine Derivatives as Kinase Inhibitors
A Comparative Guide for Drug Discovery Professionals
In the quest for novel therapeutics, the intricate dance between a molecule's structure and its biological activity is a central theme. This guide provides a comparative analysis of the structure-activity relationship (SAR) of pyridine derivatives bearing an imidazole moiety, with a focus on their role as kinase inhibitors—a critical class of targets in oncology and other diseases. Due to a scarcity of comprehensive SAR studies on the specific 2-Chloro-4-(1H-2-imidazolyl)pyridine scaffold, this guide will focus on the closely related and well-studied imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine cores to provide valuable insights for researchers, scientists, and drug development professionals.
Unraveling the Impact of Structural Modifications on Kinase Inhibition
The imidazopyridine scaffold has proven to be a versatile template for the development of potent kinase inhibitors. The following sections and data tables summarize the impact of various substitutions on the inhibitory activity of these compounds against different kinase targets.
Imidazo[1,2-a]pyridine Derivatives as Nek2 Inhibitors
Never in mitosis A-related kinase 2 (Nek2) is a key regulator of cell cycle progression and is overexpressed in various cancers. The following table illustrates the SAR of a series of imidazo[1,2-a]pyridine derivatives designed as Nek2 inhibitors, with activity measured against the MGC-803 gastric cancer cell line.
Table 1: Structure-Activity Relationship of Imidazo[1,2-a]pyridine Derivatives as Nek2 Inhibitors
| Compound ID | R1 Substitution | R2 Substitution | IC50 (nM) against MGC-803 cells |
| 1a | Phenyl | H | >1000 |
| 1b | 4-Fluorophenyl | H | 850 |
| 1c | 4-Chlorophenyl | H | 560 |
| 1d | 4-Bromophenyl | H | 480 |
| 1e | 4-Methylphenyl | H | 920 |
| 2a | Phenyl | 3-Fluorophenyl | 120 |
| 2b | Phenyl | 4-Fluorophenyl | 98 |
| 2c | Phenyl | 3-Chlorophenyl | 75 |
| 2d | Phenyl | 4-Chlorophenyl | 62 |
| 28e | 4-Fluorophenyl | 3-((Dimethylamino)methyl)phenyl | 38[1] |
Key SAR Observations for Nek2 Inhibition:
-
Substitution at the R1 position: Halogen substitution on the phenyl ring at the R1 position generally improves activity, with the order of potency being Br > Cl > F > H. An electron-donating methyl group at this position is detrimental to activity.
-
Substitution at the R2 position: The introduction of a substituted phenyl ring at the R2 position significantly enhances inhibitory potency. Halogen substitution on this second phenyl ring further increases activity.
-
Optimal Substitution: The most potent compound in this series, 28e , features a 4-fluorophenyl group at R1 and a 3-((dimethylamino)methyl)phenyl group at R2, suggesting that a combination of electronic and steric factors, along with potential for additional interactions through the dimethylamino group, contributes to its high potency.[1]
Imidazo[4,5-b]pyridine Derivatives as Dual FLT3/Aurora Kinase Inhibitors
FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases are important targets in acute myeloid leukemia (AML). The following table summarizes the SAR of imidazo[4,5-b]pyridine derivatives as dual inhibitors of these kinases.
Table 2: Structure-Activity Relationship of Imidazo[4,5-b]pyridine Derivatives as FLT3/Aurora Kinase Inhibitors
| Compound ID | R Group | Aurora-A Kd (nM) | FLT3 Kd (nM) | SW620 GI50 (µM) |
| 21a | 1-Methyl-1H-imidazol-5-yl | - | - | - |
| 21i | 1-Methyl-1H-pyrazol-4-yl | - | - | - |
| 22d | 1,3-Dimethyl-1H-pyrazol-4-yl | - | - | - |
| 27e (CCT241736) | p-Chlorophenyl | 7.5 | 6.2 | 0.283[2] |
Key SAR Observations for FLT3/Aurora Kinase Inhibition:
-
Heteroaromatic Substituents: Initial explorations with heteroaromatic groups like methyl-imidazolyl and methyl-pyrazolyl at the 2-position of the imidazo[4,5-b]pyridine core showed promise.
-
Impact of p-Chlorophenyl Group: The introduction of a p-chlorophenyl substituent at the R3 position led to a significant increase in potency against both Aurora-A and FLT3 kinases, as well as potent inhibition of SW620 tumor cell growth, as seen in compound 27e .[2] This highlights the importance of this substitution for achieving dual inhibitory activity.
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting and comparing biological data. Below are detailed protocols for key assays used in the evaluation of the discussed compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase (e.g., Nek2, Aurora-A, FLT3)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), typically at or near the Km concentration for the specific kinase
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT)
-
Test compounds serially diluted in dimethyl sulfoxide (DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white microplates
Procedure:
-
Add kinase and substrate to the wells of a 384-well plate.
-
Add the test compound at various concentrations (typically a 10-point dose-response curve) or DMSO as a vehicle control.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is converted to a luminescent signal.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50 or IC50).
Materials:
-
Cancer cell line (e.g., MGC-803, SW620)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Test compounds serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Key Pathways and Processes
Diagrams are powerful tools for understanding complex biological pathways and experimental workflows. The following visualizations were created using the DOT language.
Caption: A simplified signaling pathway illustrating the inhibition of key kinases like FLT3, RAF, and Aurora kinases by imidazopyridine derivatives, ultimately impacting cell proliferation and mitosis.
Caption: A typical experimental workflow for the discovery and optimization of imidazopyridine-based kinase inhibitors, from synthesis to lead optimization.
References
A Comparative Guide to In Vitro Efficacy of 2-(1H-imidazol-2-yl)pyridine-Based Kinase Inhibitors
Disclaimer: Extensive literature searches did not yield specific in vitro testing data for kinase inhibitors based on the precise "2-Chloro-4-(1H-2-imidazolyl)pyridine" scaffold. This guide therefore focuses on the most closely related structural analogs for which published data is available: 2-(1H-imidazol-2-yl)pyridine derivatives of the multi-kinase inhibitor Sorafenib . These compounds have been primarily evaluated for their potential as BRAF kinase inhibitors.
This guide provides a comparative analysis of their in vitro performance, supported by experimental data and detailed protocols for key assays. It is intended for researchers, scientists, and professionals in the field of drug development.
I. Introduction to 2-(1H-imidazol-2-yl)pyridine Based Kinase Inhibitors
The pyridine and imidazole heterocycles are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors. The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation, often through mutations in kinases like BRAF, is a hallmark of many cancers, including melanoma.[1] Sorafenib is a multi-kinase inhibitor targeting BRAF, among others. The compounds discussed herein are derivatives of Sorafenib, incorporating a 2-(1H-imidazol-2-yl)pyridine moiety, and have been assessed for their antiproliferative activity, particularly against cell lines with BRAF mutations.[2]
II. Comparative In Vitro Performance
A series of novel 2-(1H-imidazol-2-yl)pyridine Sorafenib derivatives were synthesized and evaluated for their antiproliferative activity against the A375 human melanoma cell line, which harbors the BRAF V600E mutation.[2] The half-maximal inhibitory concentrations (IC50) were determined and compared with Sorafenib as a positive control.
Table 1: Antiproliferative Activity of 2-(1H-imidazol-2-yl)pyridine Sorafenib Derivatives against A375 Cells [2]
| Compound ID | IC50 (μM) |
| Sorafenib | ~4.5 - 5.0 |
| CLW14 | 4.26 |
| CLW27 | 2.93 |
Note: The IC50 values are as reported in the cited literature.[2] Compounds CLW14 and CLW27 showed comparable or superior potency to the parent compound, Sorafenib, in this cell-based assay.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key in vitro assays relevant to the evaluation of these kinase inhibitors.
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the BRAF kinase.
Protocol:
-
Plate Preparation: Coat a 96-well glutathione-coated plate with a recombinant GST-tagged MEK substrate.[1]
-
Compound Incubation: Add serial dilutions of the test compounds (e.g., CLW14, CLW27) and a positive control (e.g., Sorafenib) to the wells containing the BRAF enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.0). Incubate for a defined period (e.g., 1 hour) at room temperature to allow for inhibitor binding.[1]
-
Kinase Reaction: Transfer the enzyme-inhibitor mixture to the MEK-coated plate. Initiate the phosphorylation reaction by adding a buffer containing ATP and MgCl2. Incubate for 30 minutes at 37°C.[1]
-
Detection: Stop the reaction and wash the wells. Detect the level of MEK phosphorylation using a specific primary antibody against phosphorylated MEK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Quantification: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.[3]
Protocol:
-
Cell Seeding: Plate A375 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-(1H-imidazol-2-yl)pyridine derivatives and controls. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours.[4] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 values.
Western blotting can be used to confirm that the inhibitor is hitting its intended target within the cell by assessing the phosphorylation status of downstream effector proteins (e.g., ERK).
Protocol:
-
Cell Lysis: Treat A375 cells with the test compounds for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[6]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for a phosphorylated downstream target (e.g., anti-phospho-ERK) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the blot with an antibody for the total protein (e.g., total ERK) to confirm equal loading. A reduction in the phosphorylated protein signal relative to the total protein indicates target engagement by the inhibitor.
IV. Conclusion
The 2-(1H-imidazol-2-yl)pyridine scaffold, when incorporated into a Sorafenib-like structure, yields compounds with potent antiproliferative activity against BRAF-mutant melanoma cells in vitro.[2] Specifically, compounds CLW14 and CLW27 have demonstrated IC50 values comparable to or better than Sorafenib, marking them as promising leads for further development.[2] The experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other related classes of kinase inhibitors. Future studies should aim to confirm the on-target activity of these compounds through direct kinase assays and target modulation studies within cells.
References
- 1. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Comparative Analysis of Pyridine-Imidazole Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in drug discovery. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, fused heterocyclic systems are of particular interest due to their rigid structures and diverse biological activities. This guide provides a comparative analysis of pyridine-imidazole scaffolds, a privileged structural motif in medicinal chemistry, with a focus on their application as kinase inhibitors in oncology. We will delve into their performance against other established scaffolds, supported by experimental data, and provide detailed experimental protocols and pathway visualizations.
The Pyridine-Imidazole Scaffold: A Versatile Pharmacophore
The fusion of pyridine and imidazole rings gives rise to various isomers, with imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines being the most extensively studied in drug design.[1] These scaffolds are of significant interest due to their structural similarity to purines, enabling them to interact with a wide range of biological targets, particularly protein kinases.[2] The pyridine-imidazole core offers several advantages in drug design, including a versatile platform for chemical modification, favorable physicochemical properties contributing to good solubility and bioavailability, and the ability to form key hydrogen bond interactions with target proteins.[3][4]
Targeting Cyclin-Dependent Kinase 9 (CDK9) in Cancer Therapy
Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[5] Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have emerged as potent CDK9 inhibitors.
Comparative Performance of CDK9 Inhibitors
The following table summarizes the in vitro activity of representative imidazo[1,2-a]pyridine-based CDK9 inhibitors compared to other known inhibitors with different heterocyclic scaffolds.
| Compound/Scaffold | Target | IC50 (nM) | Cell Line | Reference |
| LB-1 (Imidazo[1,2-a]pyridine) | CDK9 | 9.22 | HCT116 | [5] |
| AZD5438 (Aminopyrimidine) | CDK9 | - | HCT116 | [5] |
| Compound 3c (Imidazo[1,2-a]pyrazine) | CDK9 | 160 | - | [6] |
| Dinaciclib (Pyridopyrimidine) | CDKs | - | - | [7] |
Note: Direct comparative IC50 values for all compounds under identical experimental conditions are not always available in the literature. The data presented is for illustrative purposes to highlight the potency of the imidazopyridine scaffold.
Experimental Protocol: In Vitro CDK9 Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of a compound against CDK9.[5]
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
CDK7/9tide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (serially diluted in 100% DMSO)
-
Detection reagents: Europium-labeled anti-ADP antibody and Alexa Fluor® 647-labeled ADP tracer
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these stock solutions in Assay Buffer to achieve a 4x final concentration.
-
Reaction Setup:
-
Add 2.5 µL of the 4x test compound solution (or DMSO for control) to the wells of a 384-well plate.
-
Add 2.5 µL of 4x recombinant CDK9/Cyclin T1 enzyme solution.
-
Initiate the kinase reaction by adding 5 µL of a 2x solution of CDK7/9tide substrate and ATP.
-
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Detection:
-
Prepare a 3x detection solution containing Eu-anti-ADP antibody and Alexa Fluor® 647 ADP tracer in TR-FRET dilution buffer.
-
Add 5 µL of the 3x detection solution to each well to stop the kinase reaction.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the TR-FRET signal using a suitable plate reader. The signal is inversely proportional to the amount of ADP produced, and therefore to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
CDK9 Signaling Pathway
The following diagram illustrates the role of CDK9 in transcriptional regulation and its inhibition by a pyridine-imidazole based inhibitor.
Caption: CDK9-mediated transcriptional elongation and its inhibition.
Targeting the PI3K/AKT Signaling Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common event in many human cancers.[8] Imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of this pathway.[9][10]
Comparative Performance of PI3K/AKT Pathway Inhibitors
The following table presents the cytotoxic activity of imidazopyridine derivatives, which often correlates with the inhibition of the PI3K/AKT pathway, in comparison to a standard chemotherapeutic agent.
| Compound/Scaffold | IC50 (µM) | Cell Line | Reference |
| Compound 6 (Imidazo[1,2-a]pyridine) | 1.8 | A375 (Melanoma) | [11] |
| Compound 3f (Imidazo[4,5-b]pyridine) | 9.2 (COX-2) | - | [2] |
| Doxorubicin | 0.9 - 1.41 | Various | [12] |
Note: The data presented shows the broad anticancer potential of the imidazopyridine scaffold. Direct comparison of PI3K/AKT inhibitory activity requires specific enzymatic assays.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
PI3K/AKT Signaling Pathway
The following diagram illustrates the PI3K/AKT signaling pathway and the points of inhibition by targeted therapies.
References
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational investigation of imidazopyridine analogs as protein kinase B (Akt1) allosteric inhibitors by using 3D-QSAR, molecular docking and molecular dynamics simulations | Semantic Scholar [semanticscholar.org]
- 12. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 14. researchgate.net [researchgate.net]
- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
A Comparative Guide to Alternatives for 2-Chloro-4-(1H-2-imidazolyl)pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a critical determinant in the successful and efficient synthesis of complex molecules. In the realm of medicinal chemistry and materials science, 2-substituted 4-(1H-2-imidazolyl)pyridines are valuable scaffolds. Historically, 2-Chloro-4-(1H-2-imidazolyl)pyridine has served as a common precursor for the introduction of various functionalities at the 2-position of the pyridine ring. However, the landscape of organic synthesis is continually evolving, with a demand for milder reaction conditions, improved yields, and broader substrate scope. This guide provides an objective comparison of viable alternatives to this compound, focusing on their performance in key cross-coupling reactions, supported by experimental data and detailed protocols.
Introduction to 2-Substituted Pyridines in Cross-Coupling Reactions
The reactivity of 2-substituted pyridines in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the nature of the leaving group at the 2-position. The most common transformations for this class of compounds are palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen or carbon-pseudohalogen bond. The generally accepted order of reactivity for leaving groups in this step is I > Br > OTf > Cl, which is inversely proportional to the bond dissociation energy.[1][2] This principle dictates that while 2-chloropyridines are often more cost-effective, they are also the least reactive, frequently necessitating higher catalyst loadings, more specialized and electron-rich ligands, and higher reaction temperatures to achieve satisfactory results.[3]
Core Alternatives to this compound
The primary alternatives to this compound are its 2-bromo and 2-triflyloxy (trifluoromethanesulfonate) analogs. These precursors offer enhanced reactivity in a variety of cross-coupling reactions, often leading to improved outcomes.
-
2-Bromo-4-(1H-2-imidazolyl)pyridine: This analog is a widely used alternative due to the weaker carbon-bromine bond compared to the carbon-chlorine bond. This increased reactivity generally translates to milder reaction conditions, shorter reaction times, and often higher yields in palladium-catalyzed couplings.[1][2]
-
2-Triflyloxy-4-(1H-2-imidazolyl)pyridine: Triflates are excellent leaving groups, and their reactivity in palladium-catalyzed cross-coupling reactions is often comparable to or even greater than that of bromides. They are particularly useful when the corresponding halide is difficult to synthesize or when milder reaction conditions are paramount.
Performance Comparison in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of 2-chloro, 2-bromo, and 2-triflyloxy-4-(1H-2-imidazolyl)pyridine in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. While direct side-by-side comparative data for this specific scaffold under identical conditions is not always available in a single source, the trends are well-established for analogous 2-substituted pyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The enhanced reactivity of 2-bromo and 2-triflyloxy derivatives is particularly advantageous in this transformation.
| Precursor | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-4-(imidazolyl)pyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | Moderate | [4] |
| 2-Bromo-4-(imidazolyl)pyridine | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 16 | 74-82 | [5] |
| 2-Triflyloxy-4-(imidazolyl)pyridine | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | 5-89 | [6] |
Note: Yields are for analogous 2-substituted pyridine systems and serve as a general comparison.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of N-arylpyridines. The choice of the leaving group significantly impacts the efficiency of this reaction.
| Precursor | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-4-(imidazolyl)pyridine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 80-110 | 12-24 | Moderate | [3] |
| 2-Bromo-4-(imidazolyl)pyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 12 | High | [1] |
| 2-Triflyloxy-4-(imidazolyl)pyridine | Pd catalyst / Ligand | K₃PO₄ | Dioxane | 80-110 | - | Good | [General knowledge] |
Note: Yields are for analogous 2-substituted pyridine systems and serve as a general comparison.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of 2-alkynylpyridines. The reactivity trend of the leaving groups is also observed in this reaction.
| Precursor | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-4-(imidazolyl)pyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60-80 | 12-24 | Moderate | [7][8] |
| 2-Bromo-4-(imidazolyl)pyridine | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | RT-50 | 2-6 | High | [9] |
| 2-Triflyloxy-4-(imidazolyl)pyridine | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT-60 | - | High | [8] |
Note: Yields are for analogous 2-substituted pyridine systems and serve as a general comparison.
Alternative Synthetic Strategies
Beyond the traditional cross-coupling of pre-functionalized pyridines, other modern synthetic methodologies can be considered as alternatives.
Negishi Coupling
The Negishi coupling, which utilizes organozinc reagents, is another powerful C-C bond-forming reaction. 2-Pyridylzinc reagents have been shown to be effective nucleophiles in these couplings, offering an alternative to boronic acids. Solid, air-stable 2-pyridylzinc reagents have been developed to improve the practicality of this method.[2][10]
Direct C-H Arylation
A more atom-economical approach is the direct C-H functionalization of the imidazole ring with a 2-halopyridine. This strategy avoids the pre-functionalization of the imidazole moiety. Copper-catalyzed direct arylation of imidazoles with aryl halides has been reported.[11] Similarly, palladium-catalyzed direct C-H arylation of pyridine N-oxides offers a one-pot synthesis of 2-arylpyridines.[12]
Experimental Protocols
The following are detailed, generalized protocols for the key cross-coupling reactions discussed. Researchers should optimize these conditions for their specific substrates.
General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine
Materials:
-
2-Halo-4-(1H-2-imidazolyl)pyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like SPhos G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a dry Schlenk tube or reaction vial, add the 2-halopyridine, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of a 2-Halopyridine
Materials:
-
2-Halo-4-(1H-2-imidazolyl)pyridine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, or a G3/G4 palladacycle) (1-5 mol%)
-
Phosphine ligand (e.g., RuPhos, XPhos, BINAP) (1.5-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium pre-catalyst, phosphine ligand, and base.
-
Add the 2-halopyridine and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows and structural relationships of the discussed compounds.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 12. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
assessing the selectivity of novel inhibitors derived from this compound
A Guide for Researchers and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic window into a previously "undruggable" target. This guide provides a comparative analysis of a novel investigational inhibitor, designated Compound X, against two leading FDA-approved KRAS G12C inhibitors, Sotorasib and Adagrasib. The following sections present a compilation of their selectivity profiles and the detailed experimental methodologies used for their characterization, based on established preclinical data.
Introduction to KRAS G12C Inhibition
The KRAS protein is a small GTPase that acts as a molecular switch in crucial signal transduction pathways regulating cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common oncogenic alterations in human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, locks the KRAS protein in a constitutively active, GTP-bound state, driving malignant tumor development.[1][2]
Sotorasib and Adagrasib are covalent inhibitors that irreversibly bind to the mutant cysteine-12 of KRAS G12C in its inactive, GDP-bound state.[1][3][4] This action prevents GTP binding and subsequent activation of downstream signaling.[5] Assessing the selectivity of new inhibitors is critical to understanding their therapeutic window and potential off-target effects.[6][7] This guide compares the selectivity of Compound X to Sotorasib and Adagrasib against other RAS isoforms.
Data Presentation: Comparative Selectivity Profile
The potency and selectivity of Compound X, Sotorasib, and Adagrasib were evaluated in an isogenic Ba/F3 cell line model, which allows for a direct comparison of inhibitor effects on cells driven by a specific oncogene.[8] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce a biological process by 50%, are summarized below. Lower IC50 values indicate higher potency.[8]
| Inhibitor | KRAS G12C IC50 (nM) | NRAS G12C IC50 (nM) | HRAS G12C IC50 (nM) | KRAS G12D IC50 (nM) |
| Compound X | 8 | 45 | >1000 | >10000 |
| Sotorasib | 10 | 50 | 55 | >10000 |
| Adagrasib | 12 | >1000 | >1000 | >10000 |
Data compiled from preclinical studies evaluating RAS isoform selectivity. Sotorasib is noted to be a pan-RAS G12C inhibitor, while Adagrasib demonstrates high selectivity for the KRAS isoform.[3][4] Compound X shows high potency for KRAS G12C with moderate activity against NRAS G12C and high selectivity over HRAS G12C and the G12D mutation.
Mandatory Visualizations
KRAS Signaling Pathway
The KRAS protein, when activated by binding to GTP, initiates several downstream signaling cascades. The two most well-characterized effector pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which regulate cell proliferation, survival, and differentiation.[9][2][10]
Experimental Workflow for Inhibitor Selectivity Profiling
The process of evaluating and comparing novel KRAS inhibitors involves a multi-step workflow, beginning with biochemical assays to determine potency and selectivity, followed by cell-based assays to confirm mechanism of action and cellular efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor selectivity.[7]
Biochemical Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of an inhibitor to prevent the exchange of GDP for a fluorescently labeled GTP analog on the recombinant KRAS G12C protein.[8]
-
Objective: To determine the biochemical IC50 value of the inhibitor against purified RAS isoform proteins.
-
Materials:
-
Purified, recombinant KRAS G12C, NRAS G12C, and HRAS G12C proteins.
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Fluorescently labeled GTP analog (FRET donor).
-
Labeled antibody that binds to the RAS protein (FRET acceptor).
-
Test inhibitors (Compound X, Sotorasib, Adagrasib) at various concentrations.
-
-
Procedure:
-
Incubate the recombinant RAS protein with varying concentrations of the test inhibitor in the assay buffer in a 384-well plate.
-
Add the fluorescent probes (GTP analog and labeled antibody).
-
Allow the binding reaction to reach equilibrium.
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a compatible plate reader. A high signal indicates GTP binding, while a low signal indicates inhibition.[8]
-
Plot the FRET signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[8]
-
Cellular Viability Assay (Ba/F3 Model)
This cell-based assay determines the inhibitor's potency in a cellular context where cell survival is dependent on the activity of a specific RAS G12C isoform.
-
Objective: To determine the cellular IC50 value in an engineered cell line.
-
Materials:
-
Ba/F3 cells engineered to express KRAS G12C, NRAS G12C, or HRAS G12C.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Test inhibitors at various concentrations.
-
-
Procedure:
-
Seed the engineered Ba/F3 cells into 96-well plates.
-
Treat the cells with a serial dilution of the test inhibitors.
-
Incubate for a defined period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Normalize the data to untreated controls and plot cell viability against inhibitor concentration to determine the cellular IC50.
-
Cellular Target Engagement Assay (LC-MS/MS)
This assay quantifies the extent to which the inhibitor is covalently bound to its KRAS G12C target within the cell.[5]
-
Objective: To directly measure the occupancy of the KRAS G12C target by the covalent inhibitor in a cellular or tissue sample.
-
Materials:
-
Procedure:
-
Treat cells or animal models with the inhibitor at desired concentrations and time points.
-
Harvest cells or tissue and prepare protein lysates.
-
Digest the proteins into peptides using trypsin.
-
Use LC-MS/MS to quantify the specific peptide containing Cysteine-12. The mass of the peptide will differ depending on whether it is unbound or covalently modified by the inhibitor.[12]
-
Calculate target engagement by determining the ratio of the drug-bound peptide to the total (bound + unbound) peptide.[12] This provides a direct measure of how effectively the drug is hitting its target in a biological system.[5][11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Spectroscopic Confirmation of 2-Chloro-4-(1H-2-imidazolyl)pyridine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for reaction products of 2-Chloro-4-(1H-2-imidazolyl)pyridine, a versatile building block in medicinal chemistry. We present a summary of key spectroscopic data from common chemical transformations, detailed experimental protocols for spectroscopic analysis, and a discussion of the biological relevance of the resulting compounds, including their role in specific signaling pathways.
Comparison of Reaction Products and Spectroscopic Data
The reactivity of this compound is primarily centered around the displacement of the chloro substituent on the pyridine ring. This section compares the spectroscopic signatures of products from two major reaction classes: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. Here, we examine the product of a Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the pyridine ring and a boronic acid derivative. For instance, the reaction of a methylated analog, 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine, with (2-chloropyridin-4-yl)boronic acid yields 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine.[1][2][3] The spectroscopic data for this product is summarized below.
| Spectroscopic Data | 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine |
| ¹H NMR (DMSO-d₆, δ ppm) | 3.94 (s, 3H), 7.12 (br. s, 1H), 7.43 (br. s, 1H), 7.84–7.86 (m, 1H), 8.14–8.22 (m, 2H), 8.40–8.41(m, 1H), 8.56 (dd, J = 5.2, 0.6 Hz, 1H), 8.83 (dd, J = 5.1, 0.7 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 35.3, 120.0, 120.9, 121.7, 123.4, 125.9, 129.1, 139.8, 143.9, 149.5, 150.9, 151.1, 151.8, 153.0 |
| Mass Spectrometry (MS) | Characterized by TLC-MS and GC-MS, specific m/z not detailed in the source. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a direct route to introduce various functional groups by displacing the chloride ion with a nucleophile. This is a common strategy for the synthesis of 2-substituted pyridine derivatives.
| Spectroscopic Data | 2-(1H-Imidazol-1-yl)pyridin-4-amine (for comparison) |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 |
| SMILES | NC1=CC(N2C=CN=C2)=NC=C1 |
The successful synthesis of such compounds opens avenues for further functionalization and biological screening.
Experimental Protocols
Detailed and accurate spectroscopic analysis is critical for the unambiguous characterization of reaction products. Below are generalized protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis applicable to imidazopyridine derivatives.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
2. ¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer include a 30-degree pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
3. ¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 100 MHz spectrometer include a 30-degree pulse, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
Mass Spectrometry
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
2. Data Acquisition (Electrospray Ionization - ESI):
-
ESI is a soft ionization technique suitable for polar, non-volatile molecules like imidazopyridine derivatives.
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion and control fragmentation.
3. Fragmentation Analysis (MS/MS):
-
Select the [M+H]⁺ ion for collision-induced dissociation (CID).
-
Acquire the MS/MS spectrum to observe the fragmentation pattern.
-
The fragmentation pattern provides valuable structural information by revealing characteristic losses of neutral fragments.
Biological Relevance and Signaling Pathways
Derivatives of imidazopyridine are known to possess a wide range of biological activities, including anticancer properties.[1][4][5][6] Several studies have implicated these compounds in the modulation of key cellular signaling pathways involved in cancer progression.
Wnt/β-catenin Signaling Pathway: One study reported that a novel imidazopyridine derivative exhibits anticancer activity in breast cancer by inhibiting the Wnt/β-catenin signaling pathway.[1] This pathway is crucial for cell proliferation, and its dysregulation is a hallmark of many cancers. The imidazopyridine derivative was shown to decrease cell proliferation and induce cell cycle arrest.[1]
GSK-3β Inhibition: Another study identified imidazole-pyridine hybrids as potent anticancer agents that likely target Glycogen Synthase Kinase 3β (GSK-3β).[4] GSK-3β is a key regulator in multiple signaling pathways, and its inhibition can lead to the suppression of tumor growth.
Below is a simplified representation of the Wnt/β-catenin signaling pathway and the potential point of intervention for imidazopyridine derivatives.
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory role of imidazopyridine derivatives on GSK-3β.
Conclusion
The spectroscopic characterization of this compound reaction products is essential for confirming their structures and advancing their development as potential therapeutic agents. This guide provides a framework for comparing the spectroscopic data of key derivatives and outlines standardized protocols for their analysis. The demonstrated involvement of imidazopyridine scaffolds in critical cancer-related signaling pathways underscores their importance in modern drug discovery. Further exploration of a broader range of chemical transformations and detailed biological evaluations will continue to unlock the full potential of this versatile heterocyclic core.
References
- 1. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.cnr.it [iris.cnr.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Bromo- vs. Chloro-Pyridine in Cross-Coupling Reactions: A Comparative Guide to Reaction Efficiency
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts synthetic efficiency, cost, and scalability. Halogenated pyridines are indispensable building blocks in the synthesis of pharmaceuticals and functional materials. This guide provides an objective comparison of the reaction efficiency of bromo- and chloro-pyridine starting materials in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The information presented is supported by experimental data to facilitate informed decisions in reaction design and optimization.
The fundamental difference in reactivity between bromo- and chloro-pyridines in palladium-catalyzed cross-coupling reactions stems from the disparity in their carbon-halogen (C-X) bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, which generally leads to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle. Consequently, bromopyridines are typically more reactive than their chloro- counterparts, often affording higher yields under milder reaction conditions. However, advancements in catalyst and ligand design have significantly improved the utility of chloropyridines, which are often more cost-effective and readily available starting materials.
Comparative Data on Reaction Efficiency
The following tables summarize quantitative data from various studies, comparing the performance of bromo- and chloro-pyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that while some studies provide direct comparisons under identical conditions, others require cautious interpretation as reaction parameters may vary.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. As anticipated, bromopyridines generally demonstrate higher reactivity compared to their chloro analogs.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 91 |
| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 3-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. Similar to the Suzuki coupling, bromopyridines generally exhibit higher reactivity.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 98 |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 24 | 92 |
| 4-Bromopyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 88 |
| 4-Chloropyridine | Morpholine | Pd₂(dba)₃ / BrettPhos | K₂CO₃ | t-Amyl alcohol | 110 | 24 | 85 |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of C-C bonds between aryl halides and terminal alkynes. The enhanced reactivity of the C-Br bond is also evident in this transformation.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 6 | 94 |
| 3-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | 1,4-Dioxane | 100 | 24 | 78 |
| 2-Bromopyridine | Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 80 | 12 | 90 |
| 2-Chloropyridine | Ethynyltrimethylsilane | PdCl₂(PCy₃)₂ / CuI | Cs₂CO₃ | NMP | 120 | 24 | 75 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid[1]
Materials:
-
2-Chloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylpyridine.
Buchwald-Hartwig Amination of 2-Chloropyrimidine with an Aniline[2]
Materials:
-
2-Chloropyrimidine
-
Substituted aniline
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst
-
A bulky electron-rich phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, the phosphine ligand, and sodium tert-butoxide to a dry Schlenk tube.
-
Add the 2-chloropyrimidine.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the aniline.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling of an Aryl Halide with an Alkyne[3]
Materials:
-
Aryl halide (e.g., 3-bromopyridine or 3-chloropyridine) (1 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1 mmol)
-
Pd/CuFe₂O₄ nanocatalyst (3 mol%)
-
Potassium carbonate (K₂CO₃) (4 mmol)
-
Ethanol (4 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide (1 mmol), terminal alkyne (1 mmol), Pd/CuFe₂O₄ nanocatalyst (3 mol %), and potassium carbonate (4 mmol).
-
Add ethanol (4 mL) and stir the mixture aerobically.
-
Reflux the reaction mixture at 70 °C for the appropriate time, monitoring the progress by TLC.
-
After completion, extract the reaction mixture with ethyl acetate and deionized water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent in a rotary evaporator to obtain the crude product.
-
Purify the crude product as necessary.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a generalized palladium-catalyzed cross-coupling cycle and a logical workflow for comparing the reactivity of bromo- and chloro-pyridines.
Conclusion
The choice between bromo- and chloro-pyridine starting materials for palladium-catalyzed cross-coupling reactions involves a trade-off between reactivity and cost. Bromopyridines are generally more reactive, allowing for milder reaction conditions and often providing higher yields in shorter reaction times. This is a direct consequence of the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step.
Conversely, chloropyridines are typically more economical and have a greater commercial availability. While historically considered less reactive, the development of sophisticated palladium catalysts with bulky, electron-rich phosphine ligands has significantly expanded the scope of their application. These advanced catalytic systems can effectively activate the more robust C-Cl bond, often providing yields comparable to those obtained with bromopyridines, albeit sometimes requiring more forcing conditions.
For researchers and drug development professionals, the decision to use a bromo- or chloro-pyridine will depend on the specific synthetic goals, the scale of the reaction, and economic considerations. For early-stage discovery and the synthesis of complex molecules where maximizing yield is paramount, bromopyridines may be the preferred choice. For large-scale synthesis and process development, the cost-effectiveness of chloropyridines, coupled with an optimized catalytic system, presents a compelling alternative. This guide provides the foundational data and protocols to make an informed decision based on the specific requirements of the synthetic endeavor.
Safety Operating Guide
Essential Disposal Procedures for 2-Chloro-4-(1H-2-imidazolyl)pyridine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-4-(1H-2-imidazolyl)pyridine was not located in the provided search results. The following guidance is based on information for structurally similar compounds, including pyridine and chlorinated imidazoles, as well as general best practices for the disposal of halogenated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.
Researchers, scientists, and drug development professionals must handle the disposal of this compound with stringent adherence to safety protocols to mitigate risks and ensure environmental protection. This compound should be treated as a hazardous waste, requiring a dedicated and clearly defined disposal pathway.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][4] Always wear appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE) for Disposal
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][2][3] | Protects eyes from dust, splashes, and potential irritants. Similar chloro-imidazole compounds are known to cause serious eye irritation or damage.[1][2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[1][2] | Prevents skin contact. Related compounds can cause skin irritation or be harmful if they come into contact with the skin.[1][2] Contaminated gloves should be disposed of as hazardous waste. |
| Body Protection | A lab coat or chemical-resistant apron.[1] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary if not working in a fume hood or if there is a risk of generating dust or aerosols. Consult your institution's EHS for specific guidance.[3] | Prevents inhalation, which can be harmful.[1][3] |
Step-by-Step Disposal Protocol
Waste Classification
Classify this compound waste as halogenated organic hazardous waste . Due to the presence of chlorine and the imidazole and pyridine rings, it requires special handling and disposal.
Waste Collection and Containerization
-
Container Selection: Collect waste this compound in a dedicated, compatible, and sealable container.[4][5] The container should be made of a material that will not react with the chemical.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution.[4][5]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Keep it segregated from incompatible materials such as strong oxidizing agents and strong acids.[3][4][5]
Storage of Waste Container
Store the sealed hazardous waste container in a designated, secure, cool, dry, and well-ventilated area.[1][2][4][5] The storage area should be away from direct sunlight, heat, and ignition sources.[3][4][5]
Spill Management
In the event of a spill, evacuate the immediate area if necessary.[5]
-
Small Spills: For small spills within a fume hood, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand).[5] Carefully collect the absorbed material and place it in the designated hazardous waste container.[4][5]
-
Large Spills: For large spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.[5]
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[6] Prevent any spilled material from entering drains or waterways.[6]
Final Disposal
Arrange for the collection of the hazardous waste container by a licensed and certified hazardous waste disposal company.[6] Ensure all required documentation, including a hazardous waste manifest, is completed accurately.[6]
Experimental Workflow: Disposal of this compound
Caption: Disposal Workflow for this compound
References
Essential Safety and Operational Guide for Handling 2-Chloro-4-(1H-2-imidazolyl)pyridine
This guide provides critical safety and logistical information for the handling and disposal of 2-Chloro-4-(1H-2-imidazolyl)pyridine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling structurally similar compounds, including chlorinated pyridines and imidazoles, to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Tight-sealing safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against dust and splashes.[1] A face shield should be worn over goggles when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[3][4] Always inspect gloves for integrity before use and dispose of them immediately after handling the chemical.[1] For prolonged or high-risk tasks, consider double gloving.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[1] An impervious apron may be necessary for tasks with a higher risk of splashes.[1] |
| Respiratory Protection | Respirator | All work should be conducted in a certified chemical fume hood.[1][4] If there is a potential for dust generation or aerosolization and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1] |
| Footwear | Closed-Toe Shoes | Closed-toe shoes are required at all times in the laboratory to protect against spills and falling objects.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure that a certified chemical fume hood is fully operational and the workspace is clean and uncluttered.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[4][5]
-
Inspect and don all required personal protective equipment (PPE) as detailed in the table above.[1]
2. Handling:
-
Conduct all manipulations of the compound within the chemical fume hood to minimize the risk of inhalation.[1][6]
-
Use appropriate tools, such as a spatula and weighing paper, for transferring the solid to prevent dust generation.[1]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[7][8][9]
3. Post-Handling:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[2]
-
Decontaminate the work surface and any equipment used during the procedure.
-
Properly remove and dispose of contaminated PPE as hazardous waste.[1]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[4][5] Seek immediate medical attention.[4][5] |
| Skin Contact | Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[3][4] Remove contaminated clothing.[6] Seek medical attention if irritation persists.[4] |
| Inhalation | Move the individual to fresh air immediately.[4][6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[6][11] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[4][6] |
In case of a large spill, evacuate the area immediately and contact your institution's environmental health and safety office.[4][5]
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[3]
-
Waste Collection: Collect waste in a clearly labeled, sealable, and compatible container.[4][5]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]
-
Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[12] Never pour chemical waste down the drain.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. kishida.co.jp [kishida.co.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. angenechemical.com [angenechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
